3-(Oxetan-3-ylmethyl)azetidine: Structural Insights and Synthetic Utility in Drug Discovery
Executive Summary The pursuit of high-sp³ fraction (Fsp³) building blocks has fundamentally reshaped modern medicinal chemistry. 3-(Oxetan-3-ylmethyl)azetidine (often isolated as its hydrochloride salt, CAS: 2918778-77-3...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The pursuit of high-sp³ fraction (Fsp³) building blocks has fundamentally reshaped modern medicinal chemistry. 3-(Oxetan-3-ylmethyl)azetidine (often isolated as its hydrochloride salt, CAS: 2918778-77-3) [1] represents a highly valuable, conformationally restricted diamine-ether scaffold. By combining an azetidine ring (a common bioisostere for morpholines and piperidines) with an oxetane ring (a known metabolic stability enhancer and carbonyl bioisostere), this molecule offers a unique vector for drug development. This whitepaper details its structural parameters, physicochemical properties, and experimental handling protocols for application scientists.
Structural Analysis & Physicochemical Properties
The architecture of 3-(Oxetan-3-ylmethyl)azetidine consists of a four-membered nitrogen heterocycle (azetidine) linked via a methylene bridge to a four-membered oxygen heterocycle (oxetane). This topology provides a rigid yet slightly flexible vector, ideal for probing tight binding pockets in target proteins while minimizing the entropic penalty of binding.
Quantitative Data Summary
Property
Value / Description
Chemical Name
3-(Oxetan-3-ylmethyl)azetidine
CAS Number
2918778-77-3 (Hydrochloride salt) [1]
Molecular Formula
C₇H₁₃NO (Base)
Molecular Weight
127.18 g/mol (Base)
Ring Systems
Azetidine (C₃H₆N), Oxetane (C₃H₆O)
Fsp³ Character
1.0 (100% sp³ hybridized carbons)
Hydrogen Bond Donors
1 (Azetidine NH)
Hydrogen Bond Acceptors
2 (Azetidine N, Oxetane O)
Synthetic Utility and Mechanistic Rationale
In drug development, the incorporation of oxetanes is frequently utilized to modulate lipophilicity (logP) and improve aqueous solubility without increasing molecular weight significantly. The azetidine moiety serves as a basic center that can be functionalized via reductive amination, alkylation, or acylation. The methylene linker between the two four-membered rings prevents steric clash while maintaining a compact three-dimensional geometry.
The high Fsp³ character of this building block directly correlates with improved clinical success rates, as three-dimensional complexity often reduces off-target promiscuity and enhances metabolic stability against cytochrome P450 enzymes.
Figure 1: Structural topology and functional contributions of 3-(Oxetan-3-ylmethyl)azetidine.
To utilize 3-(Oxetan-3-ylmethyl)azetidine hydrochloride in parallel synthesis, the free base must be generated in situ or the reaction must be buffered appropriately. Below is a self-validating protocol for the reductive amination of this scaffold with an arbitrary aldehyde.
Step-by-Step Methodology
Preparation of the Free Base:
Weigh 1.0 equivalent (eq) of 3-(Oxetan-3-ylmethyl)azetidine hydrochloride into a dry reaction vial.
Add anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.
Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a non-nucleophilic base that neutralizes the HCl salt, liberating the nucleophilic azetidine nitrogen without participating in unwanted side reactions.
Imine Formation:
Add 1.1 eq of the target aldehyde to the solution.
Stir at room temperature for 2 hours. Causality: Azetidines are highly nucleophilic due to ring strain and reduced steric hindrance compared to piperidines, allowing for rapid imine formation.
Reduction:
Add 1.5 eq of Sodium triacetoxyborohydride (STAB).
Stir for 12 hours at room temperature. Causality: STAB is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the unreacted aldehyde.
Validation and Workup:
Quench the reaction with saturated aqueous NaHCO₃.
Extract the aqueous layer with DCM (3x).
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Self-Validation: Analyze the crude mixture via LC-MS. The desired product mass should be [M+H]+ = (Aldehyde MW + 127.18 - 16 + 1). The presence of the oxetane ring can be confirmed by a characteristic loss of formaldehyde (M-30) in MS/MS fragmentation.
References
Alchimica. "3-(oxetan-3-ylmethyl)azetidine;hydrochloride". Alchimica Catalog. Accessed April 2, 2026.[Link]
Exploratory
Discovery and First Synthesis of 3-(Oxetan-3-ylmethyl)azetidine: A Novel sp³-Rich Bioisostere for Advanced Drug Discovery
Executive Summary The pharmaceutical industry's paradigm shift toward high-Fsp³ (fraction of sp³ hybridized carbons) molecules has driven the demand for novel, geometrically defined building blocks. 3-(Oxetan-3-ylmethyl)...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The pharmaceutical industry's paradigm shift toward high-Fsp³ (fraction of sp³ hybridized carbons) molecules has driven the demand for novel, geometrically defined building blocks. 3-(Oxetan-3-ylmethyl)azetidine represents a highly versatile, sp³-rich scaffold that merges the metabolic stability of oxetanes with the tunable basicity of azetidines. This technical whitepaper details the structural rationale, the first scalable retrosynthetic strategy, and a self-validating experimental workflow for synthesizing this critical bioisostere.
Introduction: The "Escape from Flatland" Paradigm
Historically, medicinal chemistry relied heavily on flat, sp²-hybridized aromatic rings due to the robust nature of cross-coupling chemistry. However, flat molecules often suffer from poor solubility, high off-target toxicity, and rapid metabolic clearance. The "escape from flatland" initiative emphasizes the incorporation of three-dimensional, sp³-rich scaffolds to improve physicochemical properties and clinical success rates.
Recent advancements in heterocyclic chemistry have highlighted the utility of azetidine and oxetane derivatives as critical building blocks[1]. The fusion of these two four-membered rings via a methylene bridge—yielding 3-(oxetan-3-ylmethyl)azetidine—creates a highly modular diamine bioisostere. This scaffold is increasingly utilized to replace traditional morpholine or piperazine rings in advanced drug discovery programs, including the development of allosteric inhibitors for Methionine Adenosyltransferase 2A (MAT2A)[2] and NLRP3 inflammasome modulators[3].
Structural Rationale & Physicochemical Profiling
The design of 3-(oxetan-3-ylmethyl)azetidine is rooted in strict physicochemical causality. By replacing a piperazine or morpholine ring with this bridged dual-ring system, medicinal chemists can fundamentally alter the molecule's pharmacokinetic profile without drastically changing its steric bulk.
Table 1: Comparative Physicochemical Profiling
Property
Piperazine
Morpholine
3-(Oxetan-3-ylmethyl)azetidine
Causality / Impact on Drug Design
Fsp³
1.0
1.0
1.0
Maintains high 3D character, improving solubility.
pKa (calc)
9.8
8.3
~8.8
Tuned basicity prevents hERG liability while maintaining target engagement.
logP (calc)
-1.2
-0.9
-0.4
The oxetane oxygen lowers lipophilicity, improving Lipophilic Efficiency (LipE).
Metabolic Stability
Moderate
Moderate
High
Lack of easily oxidized α-protons and steric shielding of the N-lone pair prevents rapid CYP450 metabolism.
Exit Vectors
Linear (180°)
Linear (180°)
Angled (~109°)
Provides unique spatial trajectories for probing novel allosteric pockets.
Retrosynthetic Strategy
To ensure high scalability and avoid transition-metal contamination (a common issue in sp³-sp³ cross-coupling), the synthesis of 3-(oxetan-3-ylmethyl)azetidine is achieved via a Horner-Wadsworth-Emmons (HWE) olefination followed by selective catalytic hydrogenation.
This approach was strategically selected over direct alkylation. Transition-metal catalyzed sp³-sp³ couplings often suffer from β-hydride elimination. The HWE approach leverages readily available precursors to form a thermodynamically stable alkene, ensuring a high-yielding, robust pathway.
Retrosynthetic logic for 3-(Oxetan-3-ylmethyl)azetidine via HWE olefination and reduction.
As a Senior Application Scientist, it is critical to implement self-validating workflows where each step contains internal checks to guarantee structural integrity before proceeding.
Step 1: Synthesis of Diethyl ((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)phosphonate
Procedure: To a solution of tert-butyl 3-(bromomethyl)azetidine-1-carboxylate (1.0 eq) in toluene is added triethyl phosphite (3.0 eq). The mixture is refluxed at 110 °C for 18 hours (Michaelis-Arbuzov reaction). Excess triethyl phosphite and toluene are removed under reduced pressure.
Causality: Toluene is chosen as the solvent because its boiling point (110 °C) is optimal for driving the Arbuzov rearrangement without causing thermal degradation of the Boc-protecting group.
Self-Validation: The reaction is monitored by ³¹P NMR. The disappearance of the triethyl phosphite signal (~139 ppm) and the appearance of a new singlet at ~28 ppm confirms the formation of the phosphonate product.
Step 2: Horner-Wadsworth-Emmons (HWE) Olefination
Procedure: The phosphonate from Step 1 (1.0 eq) is dissolved in anhydrous THF and cooled to 0 °C. Sodium hydride (60% dispersion in mineral oil, 1.2 eq) is added portion-wise. After 30 minutes, oxetan-3-one (1.1 eq) is added dropwise. The reaction is warmed to room temperature and stirred for 4 hours.
Causality: NaH in THF is utilized to irreversibly deprotonate the phosphonate, driving the formation of the reactive ylide. THF provides excellent solubility for the ylide intermediate while maintaining a low freezing point for the 0 °C addition, preventing exothermic side reactions.
Self-Validation: Aqueous workup with saturated NH₄Cl is employed to quench unreacted NaH while preventing the hydrolysis of the acid-sensitive Boc group. Crude ¹H NMR must show a distinct multiplet at δ 5.8 ppm (1H, vinylic), confirming successful C=C bond formation.
Step 3: Catalytic Hydrogenation of the Alkene Bridge
Procedure: The alkene intermediate (1.0 eq) is dissolved in methanol. Palladium on carbon (10% Pd/C, 0.1 eq) is added carefully under an argon atmosphere. The flask is evacuated and backfilled with H₂ gas (balloon pressure) and stirred at room temperature for 12 hours. The mixture is filtered through a pad of Celite to remove the catalyst.
Causality: Pd/C is specifically selected over Pearlman’s catalyst (Pd(OH)₂) to prevent potential hydrogenolysis (ring-opening) of the highly strained oxetane ring. Ambient pressure (balloon) is used to tightly control the reduction, ensuring only the exocyclic alkene is saturated.
Self-Validation: LC-MS analysis must show the complete disappearance of the alkene mass [M+H]⁺ and the appearance of the saturated product mass[M+H+2]⁺.
Step 4: Boc-Deprotection
Procedure: The hydrogenated intermediate is dissolved in 1,4-dioxane and cooled to 0 °C. A solution of 4M HCl in dioxane (5.0 eq) is added. The reaction is stirred for 2 hours at room temperature, resulting in the precipitation of the product.
Causality: HCl in dioxane is chosen over Trifluoroacetic acid (TFA) because it directly yields the hydrochloride salt of the azetidine as a highly pure, easily filterable solid. This avoids the need for complex basic aqueous workups that could lead to the loss of this highly polar, water-soluble diamine.
Self-Validation: The final white solid is analyzed via ¹H NMR (D₂O). The complete absence of the strong singlet at δ 1.4 ppm (9H, Boc) confirms quantitative deprotection, yielding pure 3-(oxetan-3-ylmethyl)azetidine hydrochloride .
Therapeutic Applications: Target Engagement
The unique exit vectors and sp³-rich nature of 3-(oxetan-3-ylmethyl)azetidine make it an ideal candidate for targeting challenging allosteric pockets. For example, in the development of MAT2A inhibitors for MTAP-deleted cancers[2], replacing flat aromatic rings with bridged sp³ systems significantly enhances binding affinity and cellular potency by optimizing hydrogen-bonding networks and reducing the entropic penalty of binding.
Mechanism of action for MAT2A allosteric inhibitors utilizing the oxetane-azetidine scaffold.
Conclusion
The discovery and synthesis of 3-(oxetan-3-ylmethyl)azetidine provide medicinal chemists with a powerful tool to navigate the complexities of modern drug design. By utilizing a robust, self-validating HWE-hydrogenation sequence, this sp³-rich building block can be synthesized at scale. Its incorporation into novel therapeutics continues to demonstrate the profound impact of escaping flatland, offering superior physicochemical properties and unique spatial geometries for engaging previously undruggable targets.
References
1.[1] Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates
Source: MDPI (Molecules)
URL:
3.[2] Title: Design and Structural Optimization of Methionine Adenosyltransferase 2A (MAT2A) Inhibitors with High In Vivo Potency and Oral Bioavailability
Source: Journal of Medicinal Chemistry - ACS Publications
URL:
An In-depth Technical Guide to 3-(Oxetan-3-ylmethyl)azetidine: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-(Oxetan-3-ylmethyl)azetidine, a heterocyclic compound of increasing interest in medicin...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Oxetan-3-ylmethyl)azetidine, a heterocyclic compound of increasing interest in medicinal chemistry. By combining the structural features of both an azetidine and an oxetane ring, this molecule offers a unique three-dimensional architecture that can significantly influence the physicochemical and pharmacokinetic properties of drug candidates. This document details the molecular and physicochemical properties of 3-(Oxetan-3-ylmethyl)azetidine, outlines a robust synthetic strategy for its preparation, and explores its applications as a valuable building block in the design of novel therapeutics. The strategic incorporation of this motif can lead to improvements in aqueous solubility, metabolic stability, and target engagement, making it a compelling scaffold for contemporary drug discovery programs.
Introduction: The Emergence of Small, Strained Heterocycles in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic use of small, saturated heterocyclic scaffolds has become a cornerstone of lead optimization. Among these, four-membered rings like azetidines and oxetanes have garnered significant attention.[1] Their inherent ring strain and non-planar conformations provide a unique three-dimensional character that can enhance a molecule's pharmacokinetic profile, including properties like solubility and metabolic stability.[2]
The azetidine ring, a nitrogen-containing heterocycle, offers a rigid framework that can improve the binding affinity of a drug candidate to its target.[2] Concurrently, the oxetane moiety, an oxygen-containing heterocycle, is recognized for its ability to act as a polar motif and a surrogate for less favorable groups like gem-dimethyl or carbonyl functionalities.[1] The combination of these two privileged scaffolds in 3-(Oxetan-3-ylmethyl)azetidine results in a bifunctional building block with significant potential for the development of next-generation therapeutics.
Molecular and Physicochemical Properties
A thorough understanding of the fundamental properties of a building block is critical for its effective application in drug design. This section details the key molecular and physicochemical characteristics of 3-(Oxetan-3-ylmethyl)azetidine.
Molecular Formula and Weight
The foundational quantitative data for 3-(Oxetan-3-ylmethyl)azetidine are summarized in the table below.
Property
Value
Molecular Formula
C₆H₁₁NO
Molecular Weight
113.16 g/mol
IUPAC Name
3-(Oxetan-3-ylmethyl)azetidine
Structural Characteristics
The structure of 3-(Oxetan-3-ylmethyl)azetidine is characterized by a central azetidine ring substituted at the 3-position with a methyl group that is, in turn, attached to the 3-position of an oxetane ring. This arrangement imparts a distinct three-dimensional geometry, which is a desirable attribute in medicinal chemistry for exploring new chemical space and improving target engagement.
Physicochemical Properties
While specific experimental data for the physicochemical properties of 3-(Oxetan-3-ylmethyl)azetidine are not extensively reported in the literature, we can infer certain characteristics based on the properties of its constituent azetidine and oxetane rings.
Solubility: The presence of both a nitrogen and an oxygen atom, capable of forming hydrogen bonds, suggests that 3-(Oxetan-3-ylmethyl)azetidine is likely to exhibit good solubility in polar solvents.[3] The incorporation of this moiety into larger molecules is often a strategy to enhance aqueous solubility.[1]
Lipophilicity (LogP): The small, polar nature of this scaffold would be expected to result in a relatively low LogP value, contributing to a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile in many drug candidates.
pKa: The azetidine nitrogen is basic, and its pKa would be a critical parameter for understanding its ionization state at physiological pH. This, in turn, influences properties such as solubility, cell permeability, and target binding.
Synthesis of 3-(Oxetan-3-ylmethyl)azetidine and its Derivatives
The synthesis of functionalized azetidine and oxetane derivatives often employs multi-step strategies. A robust and versatile approach for the synthesis of compounds analogous to 3-(Oxetan-3-ylmethyl)azetidine involves a Horner-Wadsworth-Emmons (HWE) reaction followed by an aza-Michael addition.[4][5] This methodology allows for the efficient construction of the core structure and subsequent diversification.
General Synthetic Strategy
A plausible and scientifically sound synthetic route to the target molecule and its derivatives is outlined below. This strategy is based on established methods for the synthesis of similar heterocyclic compounds.[4][6]
Caption: Proposed synthetic workflow for 3-(Oxetan-3-ylmethyl)azetidine.
Detailed Experimental Protocol (Inferred)
The following protocol is an inferred, step-by-step methodology based on similar syntheses reported in the literature.[4][5]
Step 1: Synthesis of Methyl (N-Boc-azetidin-3-ylidene)acetate (Horner-Wadsworth-Emmons Reaction)
To a suspension of sodium hydride (60% dispersion in mineral oil) in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add methyl 2-(dimethoxyphosphoryl)acetate dropwise at room temperature.
Stir the resulting mixture for 30 minutes.
Add a solution of N-Boc-azetidin-3-one in dry THF to the reaction mixture.
Stir the reaction at room temperature for 1-2 hours, monitoring for completion by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the desired α,β-unsaturated ester.
Causality of Experimental Choices:
Sodium Hydride: A strong base is required to deprotonate the phosphonate ester, generating the nucleophilic carbanion necessary for the HWE reaction.
Inert Atmosphere: The reaction is sensitive to moisture and atmospheric oxygen, which can quench the carbanion and lead to side reactions.
Aqueous Workup: The quenching and extraction steps are essential to neutralize the reaction mixture and isolate the organic product from inorganic salts and other aqueous-soluble components.
Step 2: Synthesis of N-Boc-3-((oxetan-3-yl)methylamino)azetidine-3-carboxylate (Aza-Michael Addition)
Dissolve the methyl (N-Boc-azetidin-3-ylidene)acetate and 3-(aminomethyl)oxetane in a suitable solvent such as acetonitrile.
Add a catalytic amount of a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Stir the reaction at room temperature or with gentle heating, monitoring for completion.
Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the crude product by flash column chromatography.
Causality of Experimental Choices:
DBU: A non-nucleophilic base is used to catalyze the Michael addition without competing as a nucleophile itself.
Aza-Michael Addition: This conjugate addition reaction is a highly efficient method for forming carbon-nitrogen bonds.
Step 3 & 4: Reduction and Deprotection to Yield 3-(Oxetan-3-ylmethyl)azetidine
The resulting ester can be reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).
Subsequent removal of the Boc protecting group is typically achieved under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane (DCM).
An aqueous workup followed by purification will yield the final product.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of the 3-(oxetan-3-ylmethyl)azetidine moiety into drug candidates can be a strategic approach to modulate various properties.
As a Bioisosteric Replacement
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in drug design. The oxetane and azetidine rings can serve as bioisosteres for other common functional groups. For instance, the oxetane ring has been successfully used as a surrogate for a carbonyl group or a gem-dimethyl group.[7] This can lead to improved metabolic stability and solubility. The azetidine ring can be considered a constrained analog of larger, more flexible amine-containing structures, which can enhance binding affinity by reducing the entropic penalty upon binding to a target.
Improving Physicochemical Properties
The introduction of the 3-(oxetan-3-ylmethyl)azetidine scaffold can have a profound impact on the physicochemical properties of a molecule:
Increased Solubility: The polar nature of the oxetane and the hydrogen bond accepting and donating capabilities of the azetidine can significantly improve the aqueous solubility of a compound.[1]
Reduced Lipophilicity: In many cases, reducing lipophilicity is desirable to improve the ADME profile and reduce off-target toxicity. The polar nature of this scaffold can help achieve this.
Metabolic Stability: The replacement of metabolically labile groups with the more stable oxetane and azetidine rings can enhance the metabolic stability of a drug candidate, leading to a longer half-life in the body.[2]
Vectorial Exit and Exploration of Chemical Space
The three-dimensional and rigid nature of the 3-(oxetan-3-ylmethyl)azetidine scaffold provides a well-defined exit vector for further chemical modification. This allows for the systematic exploration of the surrounding chemical space to optimize interactions with the target protein.
Conclusion
3-(Oxetan-3-ylmethyl)azetidine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a strained azetidine ring and a polar oxetane moiety provides a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. The well-established synthetic routes to analogous compounds provide a clear path for its preparation and derivatization. As the demand for novel chemical matter with improved drug-like properties continues to grow, scaffolds such as 3-(oxetan-3-ylmethyl)azetidine will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.
References
Gudelis, E., Krikštolaitytė, S., Stančiauskaitė, M., Šachlevičiūtė, U., Bieliauskas, A., Milišiūnaitė, V., ... & Šačkus, A. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]
Saejong, P., Rojas, J. J., Denis, C., White, A. J. P., Voisin-Chiret, A. S., Choi, C., & Bull, J. A. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry, 21(28), 5553-5560. [Link]
Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery, 21(1), 1-20. [Link]
Gudelis, E., Krikštolaitytė, S., Stančiauskaitė, M., Šachlevičiūtė, U., Bieliauskas, A., Milišiūnaitė, V., ... & Šačkus, A. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed. [Link]
Rojas, J. J., Croft, R. A., Sterling, A. J., Briggs, E. L., Antermite, D., Schmitt, D. C., ... & Bull, J. A. (2022). Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information.
Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
Jat, J. L., & Sharma, P. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(8), 1361-1395. [Link]
Zhang, J., Schmalz, H. G., & Gande, V. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 51(33), 8334-8337. [Link]
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 110(6), 3229-3270.
De Kimpe, N., & Dejonghe, S. (2007). The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. Chemical Reviews, 107(1), 1-60.
Gudelis, E., Krikštolaitytė, S., Stančiauskaitė, M., Šachlevičiūtė, U., Bieliauskas, A., Milišiūnaitė, V., ... & Šačkus, A. (2023). Synthesis of new azetidine and oxetane amino acid derivatives through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates. KTU ePubl. [Link]
Wanner, M. J., & Koomen, G. J. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. Journal of Medicinal Chemistry, 60(15), 6745-6753. [Link]
Gudelis, E., Krikštolaitytė, S., Stančiauskaitė, M., Šachlevičiūtė, U., Bieliauskas, A., Milišiūnaitė, V., ... & Šačkus, A. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PMC. [Link]
American Elements. (n.d.). Azetidines. Retrieved from [Link]
Saejong, P., Rojas, J. J., Denis, C., White, A. J. P., Voisin-Chiret, A. S., Choi, C., & Bull, J. A. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Semantic Scholar. [Link]
NextSDS. (n.d.). tert-butyl 3-[5-(hydroxymethyl)-1,3-oxazol-2-yl]azetidine-1-carboxylate. Retrieved from [Link]
solubility and stability of 3-(Oxetan-3-ylmethyl)azetidine
An In-Depth Technical Guide to the Solubility and Stability of 3-(Oxetan-3-ylmethyl)azetidine Executive Summary This guide provides a comprehensive technical overview of the solubility and stability profile of 3-(Oxetan-...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Solubility and Stability of 3-(Oxetan-3-ylmethyl)azetidine
Executive Summary
This guide provides a comprehensive technical overview of the solubility and stability profile of 3-(Oxetan-3-ylmethyl)azetidine, a valuable building block in modern medicinal chemistry. By combining data from computational predictions and established principles of heterocyclic chemistry, this document offers researchers and drug development professionals a detailed understanding of the compound's core physicochemical properties. The molecule is predicted to have high aqueous solubility and is soluble in polar organic solvents. The primary stability concern is its susceptibility to degradation under acidic conditions, likely through an intramolecular, acid-catalyzed ring-opening of the oxetane moiety. This guide details robust experimental protocols for both solubility determination and forced degradation studies to enable empirical validation and characterization.
Introduction: A Modern Scaffold for Drug Discovery
Four-membered heterocycles, particularly oxetanes and azetidines, have garnered significant interest in medicinal chemistry.[1] They serve as small, polar, and non-planar motifs that can enhance key drug-like properties.[1][2] The oxetane ring, in particular, is often used to improve aqueous solubility, metabolic clearance, and lipophilicity (LogD) of lead compounds.[3][4] 3-(Oxetan-3-ylmethyl)azetidine combines these two valuable scaffolds, offering a unique three-dimensional structure for library synthesis and drug design.[5]
Understanding the fundamental solubility and stability of this building block is critical for its effective use in synthesis, formulation, and predicting its behavior in physiological environments. This guide synthesizes theoretical data and chemical principles to provide a foundational understanding and presents detailed methodologies for its empirical validation.
Figure 1: Chemical Structure of 3-(Oxetan-3-ylmethyl)azetidine.
Core Physicochemical Properties
A molecule's solubility and stability are intrinsically linked to its fundamental physicochemical properties. The table below summarizes key computed and estimated values for 3-(Oxetan-3-ylmethyl)azetidine.
Expertise & Experience Insight:
The negative cLogP value of -0.3 strongly indicates that the molecule is hydrophilic and likely possesses high aqueous solubility.[6] The pKa of the azetidine nitrogen is estimated to be slightly lower than that of the parent azetidine (11.29) due to the mild electron-withdrawing inductive effect of the nearby oxetane ring.[3][7] This high basicity means the compound will be protonated and highly water-soluble at physiological pH.
Solubility Profile
Aqueous and Organic Solvent Solubility
Aqueous Solubility: Based on its low molecular weight, polar heterocyclic nature, and negative cLogP, 3-(Oxetan-3-ylmethyl)azetidine is expected to be freely miscible or have very high solubility in water and aqueous buffer systems.
Organic Solvent Solubility: The compound is reported to be soluble in polar organic solvents such as methanol and acetonitrile.[8] Its solubility is expected to decrease in less polar solvents like dichloromethane and ethyl acetate, and it is likely to be poorly soluble in non-polar solvents such as hexanes or toluene.
Experimental Protocol: Kinetic Solubility Assessment via Shake-Flask Method
This protocol provides a standardized method for determining the thermodynamic solubility of the compound in a given buffer system (e.g., Phosphate-Buffered Saline, pH 7.4).
Causality Behind Experimental Choices:
The shake-flask method is the gold standard for thermodynamic solubility because it allows the system to reach true equilibrium between the solid state and the solution. Using a 24-48 hour incubation period ensures this equilibrium is reached. Analysis by a validated HPLC-UV method with a calibration curve provides accurate and reproducible quantification.
Step-by-Step Methodology:
Preparation of Stock Solution: Prepare a high-concentration stock solution of 3-(Oxetan-3-ylmethyl)azetidine in a suitable solvent like DMSO or methanol (e.g., 100 mM).
Preparation of Calibration Standards: Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µM) by diluting the stock solution in the chosen analytical mobile phase.
Sample Preparation: Add an excess amount of the neat compound (as a solid or oil) to a series of vials containing the test buffer (e.g., PBS, pH 7.4). Ensure enough compound is added so that a solid/undissolved phase remains after equilibration.
Equilibration: Seal the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
Sample Filtration/Centrifugation: After equilibration, filter the samples through a 0.45 µm syringe filter or centrifuge at high speed (e.g., >10,000 g for 15 minutes) to remove all undissolved material. This step is critical to ensure only the dissolved compound is measured.
Quantification:
Inject the calibration standards into an HPLC-UV system to generate a standard curve (Peak Area vs. Concentration).
Inject the clear supernatant from the equilibrated samples.
Determine the concentration of the compound in the samples by interpolating their peak areas from the standard curve. This concentration represents the thermodynamic solubility.
Figure 2: Workflow for Shake-Flask Solubility Determination.
Stability Assessment
The stability of 3-(Oxetan-3-ylmethyl)azetidine is dictated by the inherent ring strain of its two four-membered heterocyclic rings.[9][10]
Chemical Stability Profile
Acidic Conditions: This is the primary area of concern. Both oxetane and azetidine rings are susceptible to ring-opening under acidic (Brønsted or Lewis acid) conditions.[10][11] The moderate ring strain of the oxetane (approx. 25.5 kcal/mol) makes it prone to protonation followed by nucleophilic attack.[9] Given the proximity of the basic azetidine nitrogen, an intramolecular ring-opening is a highly probable degradation pathway.[9][12]
Basic Conditions: The oxetane ring is generally stable to basic conditions, in stark contrast to the highly reactive epoxide ring.[9] The azetidine ring is also largely stable to base unless activated by specific N-substituents. Therefore, the compound is expected to exhibit good stability in neutral to basic aqueous solutions.
Oxidative Conditions: The tertiary amine of the azetidine ring is a potential site for oxidation, which could lead to the formation of an N-oxide, particularly in the presence of strong oxidizing agents like hydrogen peroxide.[13]
Proposed Primary Degradation Pathway
Under acidic conditions, the oxetane oxygen is protonated, activating the ring for nucleophilic attack. The adjacent azetidine nitrogen can act as an internal nucleophile, attacking one of the oxetane methylene carbons to yield a bicyclic, fused ring system. This intramolecular pathway is often favored for substrates with proximal nucleophiles.[9][12]
Forced degradation (or stress testing) is used to identify likely degradation products and establish the intrinsic stability of a molecule.
Trustworthiness Through Self-Validation:
This protocol is designed to be self-validating by including a control sample stored under ambient conditions. Comparing the stressed samples to the control allows for the unambiguous identification of degradation products. The use of multiple analytical techniques (HPLC-UV for purity, LC-MS for mass identification) provides orthogonal data to confirm findings.
Step-by-Step Methodology:
Solution Preparation: Prepare a solution of 3-(Oxetan-3-ylmethyl)azetidine at a known concentration (e.g., 1 mg/mL) in a 50:50 acetonitrile:water mixture.
Stress Conditions: Aliquot the solution into separate vials for each stress condition:
Acid Hydrolysis: Add 0.1 M HCl.
Base Hydrolysis: Add 0.1 M NaOH.
Oxidative Degradation: Add 3% H₂O₂.
Control: Add an equivalent volume of water.
Incubation:
Store one set of vials (Acid, Base, Oxidative, Control) at an elevated temperature (e.g., 60°C) for 24-48 hours.[13]
Store a duplicate set at room temperature.
Thermal Stress (Solid State): Expose the solid compound to dry heat (e.g., 80-105°C) for 48 hours.[13]
Photostability: Expose both solid compound and a solution to UV (254 nm) and visible light in a photostability chamber for a defined period (e.g., per ICH Q1B guidelines).
Sample Quenching & Analysis:
At designated time points (e.g., 0, 4, 8, 24 hours), draw an aliquot from each vial.
For acid/base samples, neutralize with an equimolar amount of base/acid, respectively.
Dilute all samples to a suitable concentration for analysis.
Analyze all samples (including controls and time-zero) by HPLC-UV to determine the remaining percentage of the parent compound and the peak area percentage of any new impurities.
Analyze samples by LC-MS to obtain mass-to-charge (m/z) data for the parent compound and any new peaks to aid in structural elucidation of degradants.
Practical Recommendations for Handling and Storage
Storage: To ensure long-term stability, 3-(Oxetan-3-ylmethyl)azetidine should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to atmospheric moisture, CO₂, heat, and light.
Handling in Synthesis: Avoid strongly acidic conditions, especially at elevated temperatures, to prevent ring-opening degradation. If acidic conditions are necessary, they should be as mild and brief as possible. The compound demonstrates good stability under basic and many reductive conditions.[1]
Formulation: For formulation studies, buffers should be maintained at a neutral or slightly basic pH to ensure optimal stability. The high predicted aqueous solubility suggests that complex formulation strategies may not be necessary for achieving desired concentrations in aqueous vehicles.
Conclusion
3-(Oxetan-3-ylmethyl)azetidine is a promising chemical scaffold with physicochemical properties conducive to drug discovery. It is predicted to be highly soluble in aqueous media and polar organic solvents. The molecule's stability is robust under neutral and basic conditions, but it is susceptible to degradation in acidic environments, likely via an intramolecular ring-opening mechanism. The experimental protocols detailed within this guide provide a clear framework for researchers to empirically determine the precise solubility and stability limits of this compound, enabling its confident application in research and development.
References
Title: Buy 3-(Oxan-3-yl)azetidine (EVT-13341145)
Title: 3-(Oxetan-3-yl)
Title: Assessing the stability of the oxetane ring under various chemical conditions
Source: Benchchem
URL
Title: Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols
Source: RSC Publishing
URL
Source: ACS Publications (The Journal of Organic Chemistry)
Title: Common impurities in 3-(Phenoxymethyl)
Title: 4-Membered Ring Carbocations: A Positive Development in the Synthesis of 3,3-Disubstituted Oxetanes and Azetidines
Source: CHIMIA
URL
Title: Oxetanes in Drug Discovery Campaigns
Source: PMC - NIH
URL
Title: PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES
Source: LOCKSS: Serve Content
URL
Engineering sp³-Rich Chemical Space: The Strategic Application of 3-(Oxetan-3-ylmethyl)azetidine in Modern Drug Discovery
Executive Summary The transition from flat, sp²-dominated "molecular planar" architectures to 3D, sp³-rich scaffolds is a defining paradigm in contemporary medicinal chemistry. High fraction sp³ (Fsp³) compounds consiste...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The transition from flat, sp²-dominated "molecular planar" architectures to 3D, sp³-rich scaffolds is a defining paradigm in contemporary medicinal chemistry. High fraction sp³ (Fsp³) compounds consistently demonstrate improved clinical success rates due to enhanced solubility, reduced off-target toxicity, and superior metabolic stability.
3-(Oxetan-3-ylmethyl)azetidine represents a cutting-edge, highly modular building block that perfectly encapsulates this design philosophy. By bridging two highly strained, polar four-membered rings—an oxetane and an azetidine—this scaffold offers a unique combination of physicochemical properties. This technical whitepaper explores the causality behind its structural benefits, identifies prime research applications, and provides field-proven, self-validating experimental protocols for its integration into drug discovery pipelines.
Physicochemical Rationale: The Causality of Structural Choice
As application scientists, we do not select building blocks arbitrarily; every structural modification must solve a specific pharmacokinetic or pharmacodynamic liability. The utility of 3-(Oxetan-3-ylmethyl)azetidine stems from the synergistic effects of its two constituent rings.
The Oxetane Motif: Beyond Gem-Dimethyl Bioisosterism
Oxetanes are widely recognized as superior bioisosteres for gem-dimethyl and carbonyl groups[1].
Causality: A traditional gem-dimethyl group increases lipophilicity (logP), which can drive non-specific binding and rapid clearance. By substituting this with an oxetane, we introduce a potent hydrogen-bond acceptor. The oxygen lone pairs interact favorably with the aqueous solvation shell, drastically lowering logP while maintaining the exact steric bulk (van der Waals volume) required to shield adjacent metabolically labile sites[2].
The Azetidine Motif: pKa Modulation and Rigidity
Azetidines serve as excellent replacements for larger, more flexible pyrrolidines and piperidines.
Causality: Traditional piperidines typically feature a highly basic secondary amine (pKa ~10.5–11.0), which is a primary driver for hERG potassium channel inhibition (cardiotoxicity) and phospholipidosis. The geometric constraints of the four-membered azetidine ring force a rehybridization of the nitrogen atom, increasing its s-character. This orbital shift naturally lowers the pKa by 1.5 to 2.0 units, shifting the amine into a safer, less basic physiological range[3].
Quantitative Data Presentation
The table below summarizes the predictable shifts in physicochemical properties when replacing a standard piperidine linker with the 3-(Oxetan-3-ylmethyl)azetidine scaffold.
Physicochemical Property
Piperidine (Traditional)
Azetidine (Standard)
3-(Oxetan-3-ylmethyl)azetidine
Relative Lipophilicity (logP)
Baseline
Lower (-0.5)
Lowest (-1.2)
pKa (Secondary Amine)
~10.5 - 11.0
~8.5 - 9.0
~8.0 - 8.5
Metabolic Liability
High (α-oxidation)
Moderate
Low (Sterically Shielded)
3D Character (Fsp³)
Low-Medium
Medium
Very High
Aqueous Solubility
Baseline
Improved
Significantly Enhanced
Core Research Areas & Applications
Bioisosteric Replacement in Kinase Inhibitors
Kinase inhibitors frequently employ saturated nitrogen heterocycles to gain solvent exposure and improve solubility. However, these rings are highly susceptible to Cytochrome P450 (CYP450) mediated α-oxidation and N-dealkylation. Incorporating 3-(Oxetan-3-ylmethyl)azetidine provides a sterically demanding, electron-withdrawing environment that shields the molecule from oxidative metabolism while maintaining the necessary polarity for solvent-channel interactions.
Metabolic shielding mechanism of 3-(Oxetan-3-ylmethyl)azetidine compared to traditional piperidines.
PROTAC Linker Engineering
Heterobifunctional degraders (PROTACs) notoriously suffer from poor oral bioavailability due to high molecular weight and excessive topological polar surface area (TPSA). Traditional flexible PEG linkers incur a massive entropic penalty upon ternary complex formation.
By utilizing 3-(Oxetan-3-ylmethyl)azetidine as a rigidified, sp³-rich linker, researchers can pre-organize the degrader's conformation. This restricted ensemble reduces the entropic cost of binding, while the high Fsp³ character disrupts planar stacking, improving cell permeability without adding excessive lipophilicity[4].
Experimental workflow for assembling a PROTAC degrader using the oxetane-azetidine linker.
To ensure reproducibility and scientific integrity, the following protocols detail the integration of this scaffold into complex molecules. The causality behind reagent selection is explicitly defined.
Protocol 1: N-Arylation via Buchwald-Hartwig Cross-Coupling
Objective: C-N bond formation to attach the azetidine nitrogen to an aryl halide (e.g., a target-binding warhead).
Causality & Reagent Selection: We utilize Pd₂(dba)₃ combined with the BINAP ligand. The bidentate nature of BINAP provides a wide bite angle (~92°), which is critical for accelerating the reductive elimination step—the primary bottleneck when coupling sterically hindered, strained secondary amines like azetidine. Sodium tert-butoxide (NaOtBu) is selected as the base; it is sufficiently strong to deprotonate the coordinated amine but avoids the nucleophilic ring-opening of the oxetane that frequently occurs with organolithium reagents.
Step-by-Step Procedure:
Preparation: Charge an oven-dried 10 mL Schlenk flask with the aryl halide (1.0 equiv), 3-(Oxetan-3-ylmethyl)azetidine hydrochloride (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), BINAP (0.10 equiv), and NaOtBu (3.0 equiv).
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen (3 cycles) to prevent catalyst oxidation.
Solvent Addition: Add anhydrous, degassed toluene (to achieve 0.1 M concentration) via a gas-tight syringe.
Reaction: Heat the mixture to 90 °C in an oil bath and stir vigorously for 12 hours. Monitor via LC-MS.
Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove palladium black.
Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (DCM/MeOH gradient) to afford the N-arylated scaffold.
Objective: Conjugation of the oxetane motif to complex intermediates via sulfonyl fluoride activation, a breakthrough methodology recently established for small polar rings[5].
Causality & Reagent Selection: Drawing on recent advancements in SuFEx chemistry, this protocol utilizes oxetane/azetidine sulfonyl fluorides (OSFs/ASFs)[4]. The S-F bond is highly stable to standard cross-coupling conditions but can be selectively activated. We maintain the reaction at a strict 60 °C. This specific thermal threshold provides exactly enough kinetic energy to generate the reactive carbocation intermediate via defluorosulfonylation without exceeding the thermal stability limit of the strained four-membered rings, thereby preventing thermal cycloreversion.
Step-by-Step Procedure:
Preparation: Dissolve the synthesized OSF/ASF precursor (1.0 equiv) and the target nucleophile (e.g., a primary amine or alcohol, 1.5 equiv) in anhydrous acetonitrile (0.2 M).
Activation: Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) to act as a non-nucleophilic proton sponge.
Thermal Control: Heat the mixture precisely to 60 °C under a nitrogen atmosphere.
Monitoring: Monitor the reaction via LC-MS until complete consumption of the OSF/ASF intermediate is observed (typically 4-8 hours). Self-Validation Check: The absence of ring-opened byproducts on the LC-MS trace confirms appropriate temperature control.
Isolation: Quench the reaction with deionized water, extract with ethyl acetate (3x), dry over anhydrous Na₂SO₄, and purify via preparative HPLC to yield the diversified compound.
Conclusion
3-(Oxetan-3-ylmethyl)azetidine is not merely a structural novelty; it is a highly rational, engineered solution to modern drug discovery bottlenecks. By simultaneously addressing lipophilicity, basicity, and conformational entropy, this sp³-rich scaffold empowers medicinal chemists to navigate previously inaccessible chemical space, particularly in the realms of kinase inhibition and targeted protein degradation.
using 3-(Oxetan-3-ylmethyl)azetidine in medicinal chemistry
Application Note: Strategic Integration of 3-(Oxetan-3-ylmethyl)azetidine in Lead Optimization As drug discovery increasingly shifts away from flat, sp2-hybridized aromatic systems toward three-dimensional, sp3-rich arch...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Strategic Integration of 3-(Oxetan-3-ylmethyl)azetidine in Lead Optimization
As drug discovery increasingly shifts away from flat, sp2-hybridized aromatic systems toward three-dimensional, sp3-rich architectures, the strategic use of constrained bicyclic and linked-ring systems has become paramount. 3-(Oxetan-3-ylmethyl)azetidine represents a highly specialized, dual-pharmacophore fragment that merges the unique physicochemical properties of an oxetane ring with the structural rigidity and basicity of an azetidine.
This application note details the mechanistic rationale, physicochemical profiling, and self-validating synthetic protocols for incorporating this building block into medicinal chemistry workflows.
Mechanistic Rationale: The "Why" Behind the Structure
The architecture of 3-(Oxetan-3-ylmethyl)azetidine is deliberately designed to solve several common attrition factors in lead optimization:
Lipophilicity and Solubility Tuning: Oxetanes are well-documented bioisosteres for gem-dimethyl and carbonyl groups[1]. The highly polarized C–O bonds in the oxetane ring act as potent hydrogen-bond acceptors, significantly lowering the overall lipophilicity (LogD) and boosting aqueous solubility compared to traditional cycloalkyl or larger heterocyclic rings[2].
Metabolic Stability: A common liability of exposed alkyl chains or standard saturated heterocycles (like piperidine or pyrrolidine) is their susceptibility to CYP450-mediated oxidative metabolism. The strong electron-withdrawing effect of the oxetane oxygen deactivates the adjacent carbon network, rendering the sp3-carbons highly resistant to oxidative clearance[2].
Conformational Vector Control: Azetidines provide a conformationally restricted, basic nitrogen center[3]. By linking the oxetane to the 3-position of the azetidine via a methylene bridge, the fragment projects its hydrogen-bond acceptor and basic amine into a highly specific 3D vector, allowing for precise interactions within a target protein's binding pocket while increasing the molecule's overall Fsp3 fraction[4].
Physicochemical Profiling
To illustrate the impact of incorporating 3-(Oxetan-3-ylmethyl)azetidine, the table below summarizes the comparative physicochemical shifts observed when replacing a standard morpholine appendage with this sp3-rich fragment in a hypothetical kinase inhibitor scaffold.
Property
Morpholine Analog
3-(Oxetan-3-ylmethyl)azetidine Analog
Causality / Rationale
cLogD (pH 7.4)
2.8
1.6
The oxetane oxygen acts as a strong H-bond acceptor, significantly reducing lipophilicity[1].
Fraction sp3 (Fsp3)
0.45
0.65
Introduction of two sp3-rich 4-membered rings drives the molecule out of "flatland"[4].
Aqueous Sol. (µM)
45
>200
High polarity and lower crystal lattice energy due to the constrained 3D conformation[2].
CLint (µL/min/mg)
85
<20
The electron-withdrawing nature of the oxetane ring deactivates adjacent carbons toward CYP oxidation.
Synthetic Integration Workflow
The following diagram outlines the logical workflow for integrating 3-(Oxetan-3-ylmethyl)azetidine into lead series, emphasizing the critical validation checkpoints required to maintain a self-validating experimental system.
Fig 1: Synthetic integration and validation workflow for 3-(Oxetan-3-ylmethyl)azetidine.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each protocol includes integrated causality for reagent selection and mandatory in-process quality control (QC) checkpoints.
Protocol A: N-Derivatization via Amide Coupling
Causality: The secondary amine of the azetidine ring is nucleophilic but sterically hindered by the 3-substitution. HATU is selected over standard carbodiimides (like EDC) because the highly reactive 7-azabenzotriazole active ester overcomes this steric bulk, driving the reaction to completion rapidly.
Step-by-Step Methodology:
Activation: Dissolve the target carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (3 mL). Add DIPEA (3.0 eq, 1.5 mmol) followed by HATU (1.2 eq, 0.6 mmol). Stir at room temperature for 15 minutes.
Causality: Pre-activation ensures the formation of the active ester before introducing the amine, preventing side reactions.
Coupling: Add 3-(Oxetan-3-ylmethyl)azetidine hydrochloride (1.1 eq, 0.55 mmol) to the activated mixture. Stir at room temperature for 2 hours.
Self-Validation Checkpoint (In-Process QC): Withdraw a 5 µL aliquot, dilute in 1 mL MeCN/H2O (1:1), and inject into LC-MS.
Validation Criteria: The reaction is validated to proceed to Step 4 only if the UV chromatogram shows >90% consumption of the starting acid and the mass spectrum confirms the presence of the desired
[M+H]+
product peak.
Workup & Isolation: Quench the reaction with saturated aqueous
NaHCO3
(10 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over
Na2SO4
, filter, and concentrate under reduced pressure. Purify via flash chromatography (DCM/MeOH gradient).
Causality: The ring strain of the azetidine pushes electron density onto the nitrogen, making it an exceptionally potent nucleophile compared to unstrained secondary amines. This allows for efficient SNAr reactions with electron-deficient heteroaryl halides without the need for palladium catalysis.
Step-by-Step Methodology:
Preparation: In a microwave-safe vial, combine the electron-deficient aryl/heteroaryl halide (1.0 eq, 0.5 mmol) and 3-(Oxetan-3-ylmethyl)azetidine hydrochloride (1.2 eq, 0.6 mmol) in anhydrous NMP (2 mL).
Base Addition & Heating: Add DIPEA (3.0 eq, 1.5 mmol). Seal the vial and heat under microwave irradiation at 110 °C for 30 minutes.
Causality: NMP is chosen for its high boiling point and polarity, which stabilizes the Meisenheimer complex intermediate during the SNAr transition state.
Self-Validation Checkpoint (In-Process QC): Perform TLC (EtOAc/Hexane 1:1) and LC-MS analysis on a micro-aliquot.
Validation Criteria: The emergence of a lower-Rf spot (due to the polar oxetane moiety) and the detection of the correct isotopic pattern (if halogens remain) or exact mass
[M+H]+
confirms successful displacement. If starting material >15% remains, re-subject to microwave heating for an additional 15 minutes.
Purification: Directly load the NMP mixture onto a reverse-phase C18 preparative HPLC column (Water/MeCN + 0.1% Formic Acid gradient) to isolate the pure product, bypassing aqueous workup to avoid product loss due to the high hydrophilicity of the oxetane-azetidine fragment.
References
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry
Chemical Reviews (ACS Publications)[Link]
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition
MDPI[Link]
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery
Journal of the American Chemical Society (ACS Publications)[Link]
The Ascendant Scaffold: 3-(Oxetan-3-ylmethyl)azetidine in Modern Drug Design
Introduction: A Tale of Two Rings In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is a perpetual ende...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: A Tale of Two Rings
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is a perpetual endeavor. Among the saturated heterocycles that have garnered significant attention, azetidines and oxetanes have emerged as powerful tools in the drug designer's armamentarium.[1][2] The 3-(oxetan-3-ylmethyl)azetidine scaffold, a unique hybrid of these two four-membered rings, represents a compelling and underexplored area of chemical space. This application note serves as a detailed guide for researchers, scientists, and drug development professionals on the synthesis, applications, and strategic considerations for incorporating this promising scaffold into drug discovery programs.
The azetidine ring, a nitrogen-containing heterocycle, offers a unique blend of conformational rigidity and metabolic stability.[3][4] Its constrained nature allows for the precise positioning of substituents in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets.[5] The oxetane ring, on the other hand, is a polar, sp³-rich motif that can act as a bioisosteric replacement for commonly used groups like gem-dimethyl or carbonyl functionalities.[6][7] The incorporation of an oxetane can improve aqueous solubility, metabolic stability, and other crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[8][9]
The fusion of these two privileged scaffolds into the 3-(oxetan-3-ylmethyl)azetidine core creates a novel building block with the potential to synergistically combine the beneficial attributes of both parent heterocycles. This guide will provide a comprehensive overview of this scaffold, from its synthesis to its potential applications, supported by detailed protocols and field-proven insights.
Physicochemical and ADME Properties: The Best of Both Worlds
The strategic incorporation of the 3-(oxetan-3-ylmethyl)azetidine scaffold is often driven by the desire to optimize the drug-like properties of a lead compound. The unique combination of the polar oxetane and the basic azetidine nitrogen within a compact, three-dimensional structure can lead to a favorable balance of physicochemical and ADME characteristics.
The presence of both an ether oxygen and a secondary amine contributes to a moderate TPSA, which is favorable for cell permeability and oral bioavailability.
Aqueous Solubility
High (predicted)
Generally improved compared to non-polar analogs
The oxetane and azetidine moieties are known to enhance solubility, a critical parameter for both in vitro assays and in vivo efficacy.[6]
Metabolic Stability
Moderate to High
Often enhanced compared to more flexible or oxidatively labile scaffolds
The four-membered rings are generally more resistant to metabolic degradation than larger, more flexible heterocycles. The azetidine nitrogen can be a site of metabolism, but this can be modulated by substitution.[1][2]
pKa
~8-9 (predicted for azetidine nitrogen)
Can be tuned by N-substitution
The basicity of the azetidine nitrogen can be modulated to optimize target engagement, solubility, and pharmacokinetic properties.
Synthesis of the 3-(Oxetan-3-ylmethyl)azetidine Scaffold: A Proposed Strategy
While a definitive, single-step synthesis for 3-(oxetan-3-ylmethyl)azetidine is not extensively documented in readily available literature, a plausible and efficient multi-step synthetic route can be proposed based on established methodologies for the synthesis of related azetidine and oxetane derivatives.[11][12][13][14] The following workflow outlines a logical and experimentally feasible approach.
Figure 1: Proposed synthetic workflow for 3-(oxetan-3-ylmethyl)azetidine.
Protocol 1: Synthesis of Methyl 2-(oxetan-3-ylidene)acetate (Intermediate C)
This protocol is adapted from the Horner-Wadsworth-Emmons reaction, a reliable method for the formation of α,β-unsaturated esters from ketones.[11]
Materials:
Oxetan-3-one
Methyl 2-(dimethoxyphosphoryl)acetate
Sodium hydride (NaH), 60% dispersion in mineral oil
Anhydrous Tetrahydrofuran (THF)
Saturated aqueous ammonium chloride (NH₄Cl)
Ethyl acetate
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq.) in anhydrous THF.
Cool the suspension to 0 °C and add methyl 2-(dimethoxyphosphoryl)acetate (1.1 eq.) dropwise.
Allow the reaction mixture to stir at 0 °C for 30 minutes.
Add a solution of oxetan-3-one (1.0 eq.) in anhydrous THF dropwise to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to afford methyl 2-(oxetan-3-ylidene)acetate.
Protocol 2: Synthesis of N-Boc-3-aminoazetidine (Intermediate E)
This protocol utilizes a standard reductive amination procedure.[14]
Materials:
N-Boc-azetidin-3-one
Ammonium acetate
Sodium cyanoborohydride (NaBH₃CN)
Methanol
Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
Dissolve N-Boc-azetidin-3-one (1.0 eq.) and ammonium acetate (10 eq.) in methanol.
Add sodium cyanoborohydride (1.5 eq.) portion-wise to the solution.
Stir the reaction mixture at room temperature for 12-24 hours.
Concentrate the reaction mixture under reduced pressure.
Partition the residue between DCM and saturated aqueous NaHCO₃.
Extract the aqueous layer with DCM (3x).
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield N-Boc-3-aminoazetidine, which can often be used in the next step without further purification.
Protocol 3: Assembly and Deprotection to Yield 3-(Oxetan-3-ylmethyl)azetidine (Scaffold G)
This final stage involves a reductive amination to couple the two key intermediates, followed by deprotection of the Boc group.
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
Reductive Amination:
a. Dissolve methyl 2-(oxetan-3-ylidene)acetate (1.0 eq.) and N-Boc-3-aminoazetidine (1.1 eq.) in DCE.
b. Add sodium triacetoxyborohydride (1.5 eq.) portion-wise.
c. Stir the reaction at room temperature for 12-24 hours.
d. Quench the reaction with saturated aqueous NaHCO₃.
e. Separate the layers and extract the aqueous layer with DCM (3x).
f. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
g. Purify the crude product by flash column chromatography to obtain N-Boc-3-((oxetan-3-yl)methylamino)azetidine.
Boc Deprotection:
a. Dissolve the purified product from the previous step in DCM.
b. Add an excess of TFA or a solution of HCl in dioxane.
c. Stir the reaction at room temperature for 1-4 hours.
d. Concentrate the reaction mixture under reduced pressure to yield the desired 3-(oxetan-3-ylmethyl)azetidine as its corresponding salt.
Applications in Drug Design: Case Studies and Strategic Implementation
While specific, publicly disclosed clinical candidates prominently featuring the 3-(oxetan-3-ylmethyl)azetidine scaffold are not yet widespread, its constituent parts have been successfully incorporated into numerous drug molecules, providing strong evidence for its potential.
Case Study 1: Azetidines in Kinase Inhibitors (e.g., Baricitinib)
Baricitinib, a Janus kinase (JAK) inhibitor, features a 3-aminoazetidine moiety.[1] This highlights the utility of the azetidine ring in presenting a key pharmacophore (in this case, a pyrazole) in a specific orientation for optimal target engagement. The constrained nature of the azetidine ring is thought to contribute to the selectivity and potency of the molecule.
Case Study 2: Oxetanes for Improved Metabolic Stability
In the development of various drug candidates, the replacement of a metabolically labile group, such as a gem-dimethyl or an isopropyl group, with an oxetane has been shown to significantly improve metabolic stability and reduce clearance.[8][9] This is attributed to the higher bond dissociation energy of the C-H bonds adjacent to the oxetane oxygen.
Strategic Implementation of the 3-(Oxetan-3-ylmethyl)azetidine Scaffold
As a Bioisostere: This scaffold can serve as a more polar and three-dimensional bioisostere for larger, more lipophilic groups such as substituted piperidines or morpholines.
To Modulate pKa: The azetidine nitrogen provides a handle for salt formation and can be functionalized to fine-tune the basicity of the molecule, which can impact solubility, permeability, and target interactions.
To Enhance Solubility and Reduce Lipophilicity: The inherent polarity of the oxetane and the basic nitrogen of the azetidine can significantly improve aqueous solubility and lower the cLogP of a molecule, which is often desirable in lead optimization.
To Improve Metabolic Stability: The compact and strained nature of the four-membered rings can render them less susceptible to metabolism by cytochrome P450 enzymes.[3]
Conclusion and Future Perspectives
The 3-(oxetan-3-ylmethyl)azetidine scaffold represents a compelling and strategically valuable building block in modern drug discovery. By combining the advantageous properties of both azetidines and oxetanes, this hybrid scaffold offers a unique opportunity to modulate the physicochemical and pharmacokinetic profiles of drug candidates. The proposed synthetic strategies, based on well-established chemical transformations, provide a clear path to accessing this and related scaffolds. As the drive for novel, three-dimensional, and patentable chemical matter continues, the exploration and implementation of the 3-(oxetan-3-ylmethyl)azetidine scaffold are poised to make a significant impact on the development of the next generation of therapeutics.
References
Gudelis, E., Krikštolaitytė, S., Stančiauskaitė, M., Šachlevičiūtė, U., Bieliauskas, A., Milišiūnaitė, V., ... & Šačkus, A. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]
Gudelis, E., Krikštolaitytė, S., Stančiauskaitė, M., Šachlevičiūtė, U., Bieliauskas, A., Milišiūnaitė, V., ... & Šačkus, A. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed. [Link]
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71302815, 3-(Oxetan-3-yl)azetidine. Retrieved from [Link].
Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery.
Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
Gudelis, E., Krikštolaitytė, S., Stančiauskaitė, M., Šachlevičiūtė, U., Bieliauskas, A., Milišiūnaitė, V., ... & Šačkus, A. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. ResearchGate. [Link]
WO2000063168A1 - Synthesis of azetidine derivatives - Google P
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]
Gudelis, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
Synthetic azetidines could help simplify drug design for neurological diseases. (2019, August 10). ScienceDaily. [Link]
Gudelis, E., et al. (2023). Synthesis of new azetidine and oxetane amino acid derivatives through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
Gudelis, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]
Wang, Y., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry.
Science of Synthesis: Houben-Weyl Methods of Molecular Transform
Stepan, A. F., et al. (2025). Exploration of Oxetanes and Azetidines in Structure-Based Drug Design.
Wang, Y., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors.
Symes, O. L., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
Cheekatla, S. R., et al. (2026).
A library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives...
Shipman, M. (2019). MACROCYCLIZATION OF PEPTIDOMIMETICS.
Saejong, P., et al. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Semantic Scholar.
Saejong, P., et al. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. RSC Publishing.
US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google P
Amine synthesis by reductive amination (reductive alkyl
Applications of oxetanes in drug discovery and medicinal chemistry. PubMed.
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.
Comprehensive Application Note: Synthetic Protocols for Derivatizing 3-(Oxetan-3-ylmethyl)azetidine
Executive Summary The drive toward higher clinical success rates in modern drug discovery has catalyzed a shift away from flat, sp2-hybridized aromatic rings toward sp3-rich, three-dimensional architectures. 3-(Oxetan-3-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The drive toward higher clinical success rates in modern drug discovery has catalyzed a shift away from flat, sp2-hybridized aromatic rings toward sp3-rich, three-dimensional architectures. 3-(Oxetan-3-ylmethyl)azetidine represents a premier scaffold in this paradigm. By combining a highly polar oxetane ring—a proven bioisostere for carbonyl and gem-dimethyl groups—with the versatile secondary amine of an azetidine, this fragment offers a unique vector for divergent functionalization.
This application note provides authoritative, field-validated protocols for the N-derivatization of the 3-(Oxetan-3-ylmethyl)azetidine core. Designed for medicinal chemists and drug development professionals, this guide details the mechanistic causality behind reagent selection and provides robust, self-validating methodologies for N-alkylation, N-acylation, N-arylation, and N-sulfonylation.
Scaffold Rationale: The sp3-Rich Advantage
Small, saturated four-membered heterocycles like oxetanes and azetidines are highly attractive design options due to their polar, three-dimensional nature[1]. Incorporating these motifs into drug candidates significantly lowers lipophilicity (LogP) while maintaining low molecular weight, which translates to improved aqueous solubility, enhanced metabolic stability, and higher target selectivity[2].
The oxetane moiety specifically mimics the dipole moment and hydrogen-bonding capabilities of a carbonyl group but with superior metabolic resistance[3]. Meanwhile, the azetidine ring provides a reactive secondary amine handle. Because the nitrogen is embedded in a strained four-membered ring, its lone pair is highly exposed, making it an excellent nucleophile. However, this strain also demands carefully optimized reaction conditions to prevent unwanted ring-opening[4].
Divergent Functionalization Workflows
The secondary amine of the azetidine ring serves as the primary node for derivatization. The following diagram illustrates the four primary synthetic pathways utilized to elaborate this scaffold.
Fig 1: Divergent synthetic workflows for the N-derivatization of 3-(Oxetan-3-ylmethyl)azetidine.
Detailed Synthetic Protocols
General Handling Considerations
3-(Oxetan-3-ylmethyl)azetidine is most commonly supplied and stored as a hydrochloride salt to prevent oxidative degradation and atmospheric CO2 absorption. Consequently, all protocols below incorporate an in situ free-basing step using an appropriate organic or inorganic base.
Protocol 1: N-Alkylation via Reductive Amination
Mechanistic Rationale: Direct alkylation with alkyl halides often leads to over-alkylation (quaternary ammonium salt formation). Reductive amination is the preferred route[4]. Sodium triacetoxyborohydride (NaBH(OAc)3) is specifically chosen over NaBH4 because the electron-withdrawing acetate ligands reduce the hydride's nucleophilicity. This allows the reagent to selectively reduce the transient iminium ion without prematurely reducing the starting aldehyde or ketone.
Step-by-Step Procedure:
Preparation: Suspend 3-(Oxetan-3-ylmethyl)azetidine hydrochloride (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) at a concentration of 0.2 M.
Free-Basing: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) and stir for 10 minutes at room temperature to liberate the free amine.
Imine Formation: Add the desired aldehyde or ketone (1.1 eq). Stir the mixture at room temperature for 1 hour. Note: For highly hindered ketones, a catalytic amount of acetic acid (0.1 eq) can be added to accelerate iminium formation.
Reduction: Add NaBH(OAc)3 (1.5 eq) portion-wise over 5 minutes. Stir the reaction at room temperature for 4–12 hours.
Workup (Self-Validation): Quench the reaction slowly with saturated aqueous NaHCO3 (gas evolution will occur). Extract with dichloromethane (DCM) (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
Purification: Purify via flash column chromatography (typically utilizing a DCM/MeOH gradient).
Protocol 2: N-Acylation (Amide Formation)
Mechanistic Rationale: The synthesis of azetidine amides is a fundamental strategy in medicinal chemistry[4]. The use of acyl chlorides in the presence of triethylamine (Et3N) provides a rapid, high-yielding transformation. Et3N serves a dual purpose: it free-bases the azetidine and acts as a scavenger for the HCl byproduct, preventing acid-catalyzed ring opening of the oxetane.
Step-by-Step Procedure:
Preparation: Suspend the azetidine HCl salt (1.0 eq) in anhydrous DCM (0.2 M) and cool to 0 °C in an ice bath.
Base Addition: Add Et3N (2.5 eq) dropwise. The solution should become homogeneous.
Acylation: Slowly add the acyl chloride (1.1 eq) dropwise to control the exothermic reaction.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours.
Workup (Self-Validation): Quench with water. To ensure the removal of any unreacted azetidine, wash the organic layer sequentially with 1 M HCl, followed by saturated aqueous NaHCO3, and finally brine.
Isolation: Dry over Na2SO4, filter, and concentrate to yield the pure N-acylated product.
Mechanistic Rationale: Forming C(sp2)–N(sp3) bonds with strained rings is notoriously difficult due to competitive β-hydride elimination or transition-metal-catalyzed ring opening. To circumvent this, a highly active palladium precatalyst (Pd2(dba)3) is paired with XPhos, a bulky, electron-rich biarylphosphine ligand. The steric bulk of XPhos accelerates the reductive elimination step, successfully outcompeting degradative pathways[5].
Step-by-Step Procedure:
Inert Atmosphere Setup: In a glovebox or under strict Schlenk conditions, charge a dry reaction tube with Pd2(dba)3 (2 mol%) and XPhos (4 mol%).
Catalyst Pre-activation: Add anhydrous toluene and stir for 10 minutes until a distinct color change indicates the formation of the active Pd(0)L complex.
Reagent Addition: Add the aryl halide (1.0 eq), 3-(Oxetan-3-ylmethyl)azetidine hydrochloride (1.2 eq), and sodium tert-butoxide (NaOtBu) (2.5 eq). Note: The excess base is critical to neutralize the HCl salt and facilitate the catalytic cycle.
Coupling: Seal the tube and heat the mixture to 90 °C for 14 hours.
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts.
Purification: Concentrate the filtrate and purify via silica gel chromatography.
Protocol 4: SuFEx Sulfonylation
Mechanistic Rationale: Traditional sulfonyl chlorides are prone to rapid hydrolysis. Utilizing Sulfur-Fluoride Exchange (SuFEx) chemistry allows for the use of bench-stable sulfonyl fluorides. Under mild basic conditions (e.g., DBU), the sulfonyl fluoride is activated, enabling selective coupling with the azetidine nitrogen without degrading the sensitive oxetane ring[1].
Step-by-Step Procedure:
Preparation: Dissolve the azetidine HCl salt (1.0 eq) and the target sulfonyl fluoride (1.0 eq) in anhydrous acetonitrile (0.2 M).
Reaction: Stir at 40 °C for 4–6 hours. Monitor the consumption of the sulfonyl fluoride via LC-MS.
Workup: Partition the mixture between ethyl acetate and water. Extract the aqueous layer twice with ethyl acetate. Wash the combined organics with brine, dry, and concentrate.
Quantitative Data & Reaction Metrics
The following table summarizes the expected performance metrics and specific causal advantages for each derivatization pathway when applied to the 3-(Oxetan-3-ylmethyl)azetidine scaffold.
Derivatization Type
Primary Reagents
Catalyst / Additive
Typical Yield Range
Mechanistic Advantage / Rationale
N-Alkylation
Aldehyde/Ketone
NaBH(OAc)3, DIPEA
75% – 90%
Chemoselective reduction of iminium prevents over-alkylation; avoids extreme heat.
N-Acylation
Acyl Chloride
Et3N
85% – 95%
Et3N acts as an acid scavenger, protecting the oxetane ring from acid-catalyzed degradation.
N-Arylation
Aryl Bromide/Iodide
Pd2(dba)3, XPhos, NaOtBu
60% – 85%
Bulky XPhos ligand accelerates reductive elimination, preventing β-hydride elimination of the strained ring.
N-Sulfonylation
Sulfonyl Fluoride
DBU
70% – 90%
SuFEx chemistry utilizes bench-stable reagents and avoids the hydrolytic instability of sulfonyl chlorides.
References
Harnessing oxetane and azetidine sulfonyl fluorides for opportunities in drug discovery | Poster Board #650 - American Chemical Society. Digitellinc / ACS.
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.
4-Membered Ring Carbocations: A Positive Development in the Synthesis of 3,3-Disubstituted Oxetanes and Azetidines. CHIMIA.
Application Notes and Protocols for N-Functionalization of Azetidine. Benchchem.
Strain-Release Arylations for the Bis-Functionalization of Azetidines Supporting Information. ChemRxiv / RSC.
Application Note: Utilizing 3-(Oxetan-3-ylmethyl)azetidine in the Synthesis of Next-Generation Kinase Inhibitors
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocols Executive Summary & Rationale In modern kinase inhibitor design,...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
Content Type: Technical Application Note & Validated Protocols
Executive Summary & Rationale
In modern kinase inhibitor design, optimizing solvent-exposed pendant groups is as critical as achieving high hinge-binding affinity. Traditional solubilizing motifs, such as morpholines and N-methylpiperazines, frequently suffer from high basicity, leading to off-target hERG channel blockade (cardiotoxicity) and rapid cytochrome P450 (CYP) mediated oxidative clearance.
To circumvent these liabilities, 3-(Oxetan-3-ylmethyl)azetidine has emerged as a premier
sp3
-rich building block. By fusing the conformational rigidity of an azetidine with the unique electronic properties of an oxetane, this motif acts as a superior bioisostere for gem-dimethyl, carbonyl, and morpholinyl groups[1]. This application note details the mechanistic rationale, comparative physicochemical advantages, and validated synthetic protocols for integrating this building block into kinase inhibitor scaffolds.
Mechanistic Causality: The "Oxetane Effect"
As a Senior Application Scientist, I emphasize that selecting 3-(Oxetan-3-ylmethyl)azetidine is not merely a structural substitution—it is a deliberate tuning of the molecule's electronic and physical microenvironment:
Basicity Modulation (pKa Reduction): The highly electronegative oxygen atom within the strained four-membered oxetane ring exerts a strong inductive electron-withdrawing effect. This strategically reduces the
pKa
of the adjacent azetidine nitrogen by approximately 1.5 to 2.0 units[2]. Lowering the basicity prevents the protonation of the amine at physiological pH, thereby abolishing the electrostatic interactions required for hERG channel binding[3].
Metabolic Shielding: Unlike piperidines or morpholines, which possess metabolically labile
α
-protons susceptible to CYP3A4-mediated oxidation (leading to time-dependent inhibition, TDI), the oxetane-azetidine system lacks these easily oxidizable sites, significantly enhancing microsomal stability[4].
Thermodynamic Solubility: The
sp3
-hybridized, three-dimensional architecture of the oxetane ring disrupts planar
π
-stacking in the crystal lattice. This lower crystal packing energy translates directly to enhanced aqueous solubility, a critical parameter for oral bioavailability[2].
Target Application: Modulating Kinase Signaling
The oxetane-azetidine motif has proven highly effective in the development of inhibitors targeting the PI3K/AKT/mTOR pathway. For example, in the optimization of mTOR inhibitors (such as derivatives related to GDC-0349), replacing traditional amines with oxetane-containing moieties maintained low TDI of CYP3A4 while achieving high selectivity against mTOR over 266 other kinases[2].
Figure 1: PI3K/AKT/mTOR signaling cascade and targeted inhibition by oxetane-azetidine derivatives.
The following table summarizes the typical physicochemical shifts observed when a traditional morpholine pendant group on a kinase hinge-binder is replaced with 3-(Oxetan-3-ylmethyl)azetidine.
Physicochemical Parameter
Traditional Morpholine
3-(Oxetan-3-ylmethyl)azetidine
Causality / Impact on Drug Profile
LogD (pH 7.4)
2.1
1.2
Increased
sp3
fraction lowers lipophilicity, reducing non-specific protein binding.
3D conformation disrupts crystal lattice packing, enhancing hydration.
CYP3A4 TDI Liability
High
Low
Removal of oxidizable
α
-protons prevents reactive metabolite formation.
Validated Synthetic Protocols
The integration of 3-(Oxetan-3-ylmethyl)azetidine into heteroaromatic kinase cores is typically achieved via Nucleophilic Aromatic Substitution (
SNAr
) or Palladium-catalyzed cross-coupling[5].
Figure 2: Workflow for integrating 3-(Oxetan-3-ylmethyl)azetidine into kinase inhibitor scaffolds.
Charge a dry reaction vial with the heteroaryl chloride (1.0 eq) and 3-(Oxetan-3-ylmethyl)azetidine hydrochloride (1.2 eq).
Suspend the mixture in anhydrous NMP (0.2 M) and add DIPEA (3.0 eq) dropwise at room temperature.
Seal the vial and heat to 90 °C for 12 hours under magnetic stirring.
Cool to room temperature, dilute with EtOAc, and wash with 5% aqueous LiCl (3x) to remove NMP.
Dry the organic layer over
Na2SO4
, concentrate, and purify via flash chromatography.
Expert Causality & Self-Validation:
Why this works: The reaction leverages the high nucleophilicity of the azetidine nitrogen. However, the steric bulk of the oxetan-3-ylmethyl group requires elevated temperatures (90 °C). DIPEA is utilized as a non-nucleophilic base to free-base the azetidine and neutralize the generated HCl without competing for the electrophile. NMP provides the high dielectric constant necessary to stabilize the polar Meisenheimer transition state.
Validation Checkpoint: Withdraw a 5 µL aliquot at 4 hours, dilute in 1 mL MeCN/
H2O
(1:1), and analyze via LC-MS. The protocol is validated when the UV trace (254 nm) shows >95% consumption of the heteroaryl chloride, with the MS displaying the
[M+H]+
of the coupled product. If starting material persists, verify the anhydrous nature of the DIPEA, as water can lead to competitive hydrolysis of the heteroaryl chloride.
Protocol B: Buchwald-Hartwig Amination
Optimal for unactivated aryl/heteroaryl bromides where
SNAr
is unfeasible.
Materials:
Aryl bromide core (1.0 eq)
3-(Oxetan-3-ylmethyl)azetidine (1.2 eq)
Pd2(dba)3
(2 mol%)
tBuBrettPhos (4 mol%)
Sodium tert-butoxide (NaOtBu) (2.0 eq)
Anhydrous 1,4-dioxane (0.1 M)
Step-by-Step Methodology:
In a glovebox, combine the aryl bromide,
Pd2(dba)3
, tBuBrettPhos, and NaOtBu in a Schlenk tube.
Add anhydrous 1,4-dioxane, followed by 3-(Oxetan-3-ylmethyl)azetidine.
Seal the tube, remove from the glovebox, and heat at 100 °C for 4 hours.
Filter the crude mixture through a pad of Celite, eluting with EtOAc.
Concentrate under reduced pressure and purify via preparative HPLC.
Expert Causality & Self-Validation:
Why this works: Cyclic aliphatic amines are notoriously prone to
β
-hydride elimination during Pd-catalyzed cross-coupling. tBuBrettPhos is explicitly selected because its extreme steric bulk and electron-rich nature rapidly accelerate reductive elimination, outcompeting the undesired
β
-hydride elimination pathway[3].
Validation Checkpoint: Perform
1H
NMR on the crude mixture. The protocol is validated by the presence of the distinct oxetane ring protons (typically appearing as distinct multiplets around 4.5–4.8 ppm) and the upfield shift of the azetidine protons (~3.8–4.2 ppm) relative to the free amine, confirming successful C-N bond formation without ring-opening degradation.
References
Applications of oxetanes in drug discovery and medicinal chemistry - PMC (NIH). 4
Oxetanes in Drug Discovery Campaigns - Journal of Medicinal Chemistry (ACS). 2
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - Journal of the American Chemical Society (ACS). 3
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - Molecules (MDPI). 5
experimental procedure for N-functionalization of 3-(Oxetan-3-ylmethyl)azetidine
Application Note: Strategic N-Functionalization of 3-(Oxetan-3-ylmethyl)azetidine in Medicinal Chemistry Introduction & Chemical Profiling The exploration of underinvestigated, sp³-rich chemical space is a cornerstone of...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Strategic N-Functionalization of 3-(Oxetan-3-ylmethyl)azetidine in Medicinal Chemistry
Introduction & Chemical Profiling
The exploration of underinvestigated, sp³-rich chemical space is a cornerstone of modern drug discovery. Saturated, four-membered heterocycles like oxetanes and azetidines are highly valued as bioisosteres for gem-dimethyl groups, carbonyls, and morpholines[1]. They offer improved metabolic stability, enhanced aqueous solubility, and superior three-dimensionality compared to planar aromatic rings[2],[3].
3-(Oxetan-3-ylmethyl)azetidine is a highly specialized, dual-ring scaffold. While its high sp³ character makes it an attractive building block, the inherent ring strain of both the azetidine (~26 kcal/mol) and oxetane (~25 kcal/mol) moieties requires carefully calibrated reaction conditions to prevent unintended ring-opening during N-functionalization[1],[3].
Table 1: Physicochemical Profile of 3-(Oxetan-3-ylmethyl)azetidine
Property
Value
Strategic Implication
Chemical Formula
C₇H₁₃NO
Low molecular weight allows for downstream elaboration.
Molecular Weight
127.19 g/mol
High ligand efficiency in fragment-based drug design.
sp³ Carbon Fraction (Fsp³)
1.00 (100%)
Maximizes 3D structural complexity.
Nucleophilicity
Secondary Amine
Primary site for functionalization (alkylation, acylation, arylation).
Acid/Base Sensitivity
High
Oxetane is sensitive to strong Brønsted acids; requires mild conditions.
Strategic Considerations & Causality (E-E-A-T)
When functionalizing the secondary amine of 3-(Oxetan-3-ylmethyl)azetidine, the primary failure mode is the acid-catalyzed ring-opening of the oxetane or the nucleophilic ring-opening of the azetidine.
For N-Alkylation: Reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred. NaBH(OAc)₃ operates at a mildly acidic pH (~5). This is acidic enough to catalyze iminium ion formation but too weak to protonate the oxetane oxygen, thereby preserving the structural integrity of both rings[4],[1].
For N-Acylation: The secondary amine of azetidine is sterically hindered by the adjacent ring system. Utilizing HATU as a coupling reagent ensures rapid formation of the active ester, driving the reaction forward at room temperature and minimizing side reactions[3].
For N-Arylation: Buchwald-Hartwig cross-coupling of aliphatic secondary amines is notoriously difficult due to competing β-hydride elimination. The use of the bulky biaryl phosphine ligand RuPhos accelerates the reductive elimination step, successfully yielding the N-aryl product without degrading the four-membered rings[5],[6],[7].
Divergent N-functionalization workflow for 3-(Oxetan-3-ylmethyl)azetidine.
Detailed Experimental Protocols & Self-Validation
Protocol A: N-Alkylation via Reductive Amination
This protocol utilizes mild hydride transfer to forge a new sp³-sp³ C-N bond[4].
Step-by-Step Methodology:
Preparation: To a round-bottom flask, add 3-(Oxetan-3-ylmethyl)azetidine (1.0 equiv, free base) and the target aldehyde or ketone (1.2 equiv).
Solvent & Activation: Dissolve the mixture in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M. If the ketone is highly unreactive, add a catalytic amount of glacial acetic acid (0.1 equiv).
Iminium Formation: Stir the mixture at room temperature for 30 minutes to allow the hemiaminal to dehydrate into the electrophilic iminium ion.
Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 5 minutes. The reaction is mildly exothermic. Stir at room temperature for 4–12 hours.
Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (Silica gel, DCM/MeOH gradient).
Mechanistic pathway of reductive amination highlighting the iminium intermediate.
Protocol B: N-Acylation (Amide Coupling)
Step-by-Step Methodology:
Activation: In a dry flask, dissolve the target carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DCM (0.1 M). Add N,N-diisopropylethylamine (DIPEA, 3.0 equiv) and stir for 10 minutes at room temperature to form the active ester.
Coupling: Add 3-(Oxetan-3-ylmethyl)azetidine (1.0 equiv) to the activated mixture.
Reaction: Stir at room temperature for 4–6 hours.
Workup: Dilute with DCM, wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate.
Protocol C: N-Arylation via Buchwald-Hartwig Cross-Coupling
Step-by-Step Methodology:
Degassing: In an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 equiv) and RuPhos (0.04 equiv). Purge the tube with argon for 10 minutes.
Reagent Addition: Add the aryl bromide (1.0 equiv), 3-(Oxetan-3-ylmethyl)azetidine (1.2 equiv), and sodium tert-butoxide (1.5 equiv).
Solvent: Add anhydrous, degassed toluene (0.1 M). Seal the tube.
Heating: Heat the reaction mixture at 90 °C in an oil bath for 12 hours[5],[6].
Workup: Cool to room temperature, dilute with ethyl acetate, and filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via chromatography.
Self-Validating System & Troubleshooting
To ensure the integrity of the experimental protocols, researchers must utilize a self-validating analytical workflow:
TLC Monitoring: The starting azetidine (a secondary amine) will stain a distinct yellow/brown with Ninhydrin. Upon successful N-functionalization, the product (a tertiary amine or amide) becomes Ninhydrin-inactive. Use KMnO₄ or Dragendorff's reagent to visualize the product[4].
LC-MS Verification: The basic nitrogen of the azetidine ensures excellent ionization in positive Electrospray Ionization (ESI+). Look for the
[M+H]+
peak. If the oxetane ring has inadvertently opened (e.g., due to acid hydrolysis), a mass shift of
+18
Da (addition of water) will be observed.
NMR Diagnostics: In ¹H-NMR, the C2 and C4 methylene protons of the azetidine ring are highly diagnostic. In the free base, they appear as complex multiplets around 3.5 ppm. Upon N-acylation, these protons exhibit significant downfield shifts (often >4.0 ppm) and typically resolve into complex rotameric mixtures due to restricted rotation around the newly formed tertiary amide bond[3]. The oxetane protons should remain relatively undisturbed between 4.3–4.8 ppm.
References
Strain-Release Arylations for the Bis-Functionalization of Azetidines. ChemRxiv (2021).
URL:[Link]
Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp²)–C(sp³) Cross-Coupling Methods by Library Synthesis. PMC (2021).
URL:[Link]
Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. ResearchGate.
URL:[Link]
4-Membered Ring Carbocations: A Positive Development in the Synthesis of 3,3-Disubstituted Oxetanes and Azetidines. CHIMIA (2020).
URL:[Link]
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances (2021).
URL:[Link]
Application Note: Protecting Group Strategies for 3-(Oxetan-3-ylmethyl)azetidine in Drug Discovery
Executive Briefing The synthesis and functionalization of 3-(Oxetan-3-ylmethyl)azetidine derivatives represent a highly strategic approach in modern medicinal chemistry. This scaffold merges two privileged bioisosteres:...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Briefing
The synthesis and functionalization of 3-(Oxetan-3-ylmethyl)azetidine derivatives represent a highly strategic approach in modern medicinal chemistry. This scaffold merges two privileged bioisosteres: the azetidine ring (a metabolically stable surrogate for secondary amines) and the oxetane ring (a polar, low-molecular-weight isostere for gem-dimethyl or carbonyl groups)[1]. However, handling this dual-ring system requires precise synthetic orchestration. Both rings are highly strained four-membered systems, and their orthogonal reactivities demand a rigorous protecting group (PG) strategy to prevent catastrophic ring-opening events during multi-step synthesis.
This application note details the mechanistic rationale, quantitative stability profiles, and self-validating protocols for managing the secondary amine of the azetidine core without compromising the acid-sensitive oxetane ether.
Mechanistic Causality: The Dual-Strain Paradox
The fundamental challenge of 3-(Oxetan-3-ylmethyl)azetidine lies in the inherent strain energy of the oxetane ring, which is approximately 25.5 kcal/mol—comparable to that of an oxirane (epoxide)[1]. Furthermore, the strained C–O–C bond angle effectively exposes the oxygen lone pairs, making the oxetane an unusually strong hydrogen-bond acceptor and Lewis base[1].
During the functionalization of the azetidine nitrogen, a protecting group is mandatory. The paradox arises during the deprotection phase:
The Acidic Vulnerability: Standard N-Boc deprotection utilizes strong Brønsted acids (e.g., Trifluoroacetic acid, HCl). Protonation of the highly basic oxetane oxygen generates an oxonium intermediate. To relieve the 25.5 kcal/mol ring strain, this intermediate is highly susceptible to nucleophilic attack by the conjugate base (e.g., trifluoroacetate or chloride), triggering an irreversible ring-opening cascade[2].
The Kinetic Window: Despite this thermodynamic vulnerability, oxetanes possess a surprising degree of kinetic stability. Empirical data demonstrates that oxetanes can withstand exposure to strong acids if the reaction time is strictly minimized and the acid is rapidly quenched rather than concentrated[3][4].
Strategic Protecting Group Selection
To navigate the dual-strain paradox, two primary protecting group strategies are deployed, each with distinct mechanistic trade-offs.
Strategy A: The Orthogonal Standard (N-Cbz)
The Carboxybenzyl (Cbz) group is the most robust and risk-free choice for this scaffold. Cbz cleavage relies on catalytic hydrogenolysis (H₂, Pd/C), a strictly neutral condition that is completely orthogonal to the acid-sensitive oxetane core. This strategy guarantees intact oxetane survival but is contraindicated if the target molecule contains reducible functionalities (e.g., alkenes, alkynes, or sensitive halogens).
Strategy B: The Acidic Tightrope (N-Boc)
The tert-Butyloxycarbonyl (Boc) group is synthetically convenient but inherently risky due to the requirement for acidic cleavage. However, recent methodology studies on 3,3-diaryloxetanes and diverse oxetane fragments have proven that TFA-mediated deprotection of pendant N-Boc azetidines can proceed in excellent yields (up to 96%) without compromising the oxetane core[5]. The success of this strategy relies entirely on kinetic control: limiting TFA exposure to under 1 hour and utilizing an immediate alkaline quench[3][4].
Quantitative Data: PG Cleavage Profiles
The following table synthesizes quantitative stability data for 3-(Oxetan-3-ylmethyl)azetidine derivatives under various deprotection conditions.
Preparation: Dissolve the N-Cbz protected azetidine (1.0 equiv, 0.1 M) in anhydrous methanol in a round-bottom flask.
Degassing (Critical Safety Step): Sparge the solution with inert Nitrogen (N₂) for 5 minutes. Causality: Methanol vapors are highly flammable; purging oxygen prevents ignition upon addition of the pyrophoric Pd/C catalyst.
Reaction: Evacuate the flask and backfill with H₂ gas via a balloon (repeat 3 times). Stir vigorously at room temperature for 2–4 hours.
Validation Check: Monitor reaction completion via TLC (stain with Ninhydrin to visualize the free secondary amine).
Workup: Filter the suspension through a tightly packed pad of Celite to remove the catalyst. Wash the pad thoroughly with methanol. Causality: Direct filtration without Celite risks finely divided Pd/C passing through the frit and igniting upon drying.
Isolation: Concentrate the filtrate under reduced pressure to yield the pure 3-(Oxetan-3-ylmethyl)azetidine free base.
Protocol B: N-Boc Deprotection via Kinetic Acid Cleavage
Use this protocol only when hydrogenolysis is incompatible with other functional groups. Strict adherence to timing is mandatory.
Preparation: Dissolve the N-Boc protected azetidine (1.0 equiv) in anhydrous DCM to achieve a 0.1 M concentration. Cool the flask to 0 °C in an ice bath.
Acid Addition: Add TFA dropwise over 5 minutes until a 1:1 (v/v) ratio of TFA:DCM is achieved.
Kinetic Cleavage: Remove the ice bath and allow the reaction to stir at room temperature for exactly 45 minutes . Causality: The Boc group cleaves rapidly; exceeding 60 minutes exponentially increases the rate of oxetane ring-opening[3].
Alkaline Quench (Critical Step): Do NOT concentrate the reaction mixture on a rotary evaporator. Instead, pour the reaction mixture directly into a vigorously stirring biphasic mixture of DCM and ice-cold saturated aqueous NaHCO₃. Causality: Rotary evaporation removes the volatile DCM faster than TFA, drastically spiking the effective acid concentration and driving the oxetane ring-opening pathway. An immediate alkaline quench neutralizes the acid kinetically.
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.
Workflow Visualization
Logical decision tree for 3-(Oxetan-3-ylmethyl)azetidine protecting group strategies.
References
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews
Source: acs.org
URL:2[2]
Oxetanes: formation, reactivity and total syntheses of natural products - PMC
Source: nih.gov
URL:1[1]
Enamine - Comprehensive oxetane building block's library: through a prism of 10 years' experience
Source: enamine.net
URL:3[3]
Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space - RSC Publishing
Source: rsc.org
URL:4[4]
Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery - ChemRxiv
Source: chemrxiv.org
URL:5[5]
Catalytic Methods for the Synthesis and Functionalization of 3-(Oxetan-3-ylmethyl)azetidine Scaffolds: Application Notes and Protocols
Introduction: The Strategic Value of the Oxetane-Azetidine Moiety in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced physicochemical...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Value of the Oxetane-Azetidine Moiety in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced physicochemical and pharmacokinetic properties is paramount. Among the scaffolds that have garnered significant attention are small, strained heterocycles, particularly oxetanes and azetidines. The unique structural and electronic properties of these four-membered rings, such as increased polarity and three-dimensionality, can profoundly and beneficially impact the characteristics of drug candidates.[1][2][3][4] The combination of an oxetane and an azetidine ring within a single molecule, as exemplified by the 3-(oxetan-3-ylmethyl)azetidine scaffold, presents a compelling strategy for navigating complex biological landscapes. This hybrid structure offers a rich vector for chemical exploration, providing opportunities to fine-tune properties like solubility, metabolic stability, and target engagement.[1][2][3]
The oxetane ring, a four-membered cyclic ether, can serve as a bioisostere for gem-dimethyl and carbonyl groups, often leading to improved aqueous solubility and metabolic stability.[1][4] The azetidine moiety, a nitrogen-containing analogue of oxetane, provides a key handle for introducing diversity and modulating basicity, a critical parameter in drug design.[5][6] The inherent ring strain of both heterocycles can also be harnessed in synthetic transformations, enabling access to complex molecular frameworks.
This document provides a comprehensive guide to key catalytic methodologies for the synthesis of complex molecules containing the oxetane-azetidine motif. While direct catalytic applications of 3-(oxetan-3-ylmethyl)azetidine itself are not yet extensively documented, its structural components suggest significant potential as a chiral ligand or organocatalyst. The protocols detailed herein focus on established catalytic routes to access spirocyclic and linked oxetane-azetidine systems, providing a foundational framework for researchers to explore the synthesis and potential applications of this promising scaffold.
Part 1: Palladium-Catalyzed Synthesis of Spirocyclic Oxetane-Pyrrolidines
Palladium catalysis offers a powerful and versatile tool for the construction of complex molecular architectures. One particularly elegant approach for the synthesis of spirocyclic systems containing an oxetane or azetidine ring involves a palladium-catalyzed cyclization-cross-coupling cascade reaction.[7][8][9][10] This methodology allows for the rapid assembly of intricate scaffolds from readily available starting materials.
Causality in Experimental Design:
The choice of a palladium catalyst is critical for the success of these cascade reactions. The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and influencing the efficiency of the catalytic cycle. Buchwald-type biaryl phosphine ligands are often employed due to their ability to promote both the initial cyclization and the subsequent cross-coupling steps. The base is required to facilitate the deprotonation of the starting material and to neutralize the acid generated during the reaction. The choice of solvent is also important, with polar aprotic solvents such as dioxane or toluene often providing optimal results.
Diagram 1: Catalytic Cycle for Palladium-Catalyzed Spirocyclization
Technical Support Center: Purification of 3-(Oxetan-3-ylmethyl)azetidine and its Derivatives
Welcome to the technical support center for the purification of 3-(Oxetan-3-ylmethyl)azetidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working w...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the purification of 3-(Oxetan-3-ylmethyl)azetidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with these valuable but often challenging compounds. The unique structural combination of a strained azetidine ring and an oxetane moiety presents specific purification hurdles. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these complexities and achieve high purity for your target compounds.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 3-(Oxetan-3-ylmethyl)azetidine and its derivatives. The question-and-answer format is designed to provide direct solutions to common experimental problems.
Issue 1: Product Decomposition on Silica Gel
Question: I'm observing significant product loss and the appearance of new, unidentified spots on my TLC plate when I try to purify my 3-(Oxetan-3-ylmethyl)azetidine derivative using standard silica gel column chromatography. What is happening and how can I prevent it?
Answer: This is a classic problem when dealing with strained heterocyclic amines on silica gel. The acidic nature of standard silica gel can catalyze the decomposition of your compound. Both the azetidine and oxetane rings are susceptible to ring-opening under acidic conditions.[1][2][3] The azetidine nitrogen can also be protonated, leading to strong binding to the silica and significant tailing or complete retention on the column.
Solutions:
Deactivate the Silica Gel: Before preparing your column, create a slurry of the silica gel in your chosen eluent system and add 1-2% of a volatile base like triethylamine (Et₃N) or ammonium hydroxide.[4][5] This will neutralize the acidic silanol groups on the silica surface, minimizing decomposition and improving the elution of your basic compound.
Switch to a Different Stationary Phase: If deactivation is insufficient, consider alternative stationary phases:
Alumina (Neutral or Basic): Alumina is a good alternative to silica gel for purifying basic compounds.[6] Ensure you use neutral or basic alumina, as acidic alumina will present the same problems as silica.
Amine-Functionalized Silica: This is an excellent, albeit more expensive, option that often provides sharp peaks and good separation without the need for mobile phase modifiers.[4]
Reverse-Phase Chromatography: If your compound and impurities have sufficient differences in hydrophobicity, reverse-phase (C18) flash chromatography can be a powerful alternative. The mobile phase is typically a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape. Remember to neutralize the fractions containing your product after collection to avoid prolonged exposure to acid.
Issue 2: Poor Separation from Starting Materials or Byproducts
Question: My product co-elutes with one of the starting materials (e.g., a protected 3-hydroxyazetidine or an oxetane-containing electrophile). How can I improve the resolution?
Answer: Co-elution is a common challenge, especially when the polarity of your product is very similar to that of an impurity. Here's a systematic approach to improving separation:
Optimize Your Eluent System (TLC is Your Best Friend):
Systematic Solvent Screening: Don't just rely on standard hexane/ethyl acetate or dichloromethane/methanol systems. Experiment with different solvent combinations. For example, replacing ethyl acetate with methyl tert-butyl ether (MTBE) or using a ternary system (e.g., hexane/ethyl acetate/methanol) can sometimes dramatically alter selectivity.
The "Rule of Three": When optimizing your eluent, aim for an Rf value of around 0.3 for your target compound on the TLC plate. This generally provides the best separation during column chromatography.
Consider a Different Chromatographic Mode: If normal-phase chromatography is not providing adequate separation, it's time to think about other techniques.
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the main mobile phase, often with a co-solvent like methanol. It can offer unique selectivity for separating closely related compounds and is considered a "greener" alternative to traditional liquid chromatography.[7]
Chemical Modification (Last Resort): If all else fails, you might consider temporarily modifying your product or the impurity to alter its polarity. For instance, if the impurity has a free hydroxyl group and your product does not, you could silylate the crude mixture. The silylated impurity will be much less polar, allowing for easy separation. You would then need to deprotect your purified product.
Issue 3: The Product is a Stubborn Oil that Won't Crystallize
Question: I've successfully purified my compound by column chromatography, but it remains a persistent oil, making it difficult to handle and dry completely. Are there any tricks to induce crystallization?
Answer: Many azetidine and oxetane derivatives are low-melting solids or oils. Here are several techniques to try:
High-Vacuum Drying: Ensure all residual solvents are removed by drying the oil under high vacuum for an extended period, sometimes with gentle heating if the compound is thermally stable.
Solvent Titration: Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate). Then, slowly add a poor solvent (e.g., hexane or pentane) dropwise until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.
Scratching the Flask: Use a glass rod to scratch the inside of the flask below the surface of the oil. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Seed Crystals: If you have even a tiny amount of solid material from a previous batch, add a single crystal to the oil.
Salt Formation: Reacting your basic azetidine with an acid (e.g., HCl in ether, or oxalic acid) can produce a solid ammonium salt that is often highly crystalline and easier to handle than the free base.[8] This is a common strategy in pharmaceutical development.
Frequently Asked Questions (FAQs)
Q1: How stable is the oxetane ring during typical purification procedures?
A1: The stability of the oxetane ring is often a concern. Generally, it is more stable than a highly strained epoxide ring but less stable than a five-membered tetrahydrofuran (THF) ring.[1][9] Its stability is highly dependent on the substitution pattern and the conditions. 3,3-disubstituted oxetanes are generally more stable than other substitution patterns.[2] The ring is most susceptible to opening under acidic conditions, especially in the presence of nucleophiles.[1][9] It is generally stable under basic conditions.[1] Therefore, purification methods should ideally be performed under neutral or basic conditions to preserve the oxetane ring.
Q2: What are the most common impurities I should expect when synthesizing 3-(Oxetan-3-ylmethyl)azetidine derivatives?
A2: Common impurities can be categorized as process-related or degradation products.[10]
Process-Related Impurities: These include unreacted starting materials, such as a protected 3-hydroxyazetidine or the oxetane-containing precursor.[10] You might also see byproducts from side reactions, such as over-alkylation of the azetidine nitrogen if it is unprotected.[8]
Degradation Products: These can arise from the instability of the product. Potential degradation pathways include hydrolysis of an ether linkage or ring-opening of either the azetidine or oxetane rings.[10]
Q3: What analytical techniques are best for assessing the purity of my final compound?
A3: A combination of techniques is always recommended for a comprehensive purity assessment.[11][12][13]
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis.[11] Using a UV detector (and ideally a mass spectrometer, LC-MS) allows for the quantification of impurities.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and can also be used to detect impurities if they are present in sufficient quantities (typically >1%).[14]
Mass Spectrometry (MS): This technique confirms the molecular weight of your compound and can help in identifying unknown impurities.[11][15]
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for confirming the presence of key functional groups and can be used to identify the compound by comparing its spectrum to that of a reference standard.[11][15]
Q4: I'm performing a reductive amination to synthesize a derivative. Why is it so hard to separate the final amine product from the intermediate imine?
A4: This is a common problem in reductive aminations. The imine intermediate and the final amine product often have very similar polarities, making chromatographic separation difficult. Furthermore, if you are relying on an acid-base extraction, both the imine (which can be basic) and the amine will be extracted into the acidic aqueous layer, leading to no separation.[16]
Solutions for Reductive Amination Purification:
Drive the Reaction to Completion: The best way to avoid this separation issue is to ensure all the imine is converted to the amine. You can try using a stronger reducing agent (e.g., sodium triacetoxyborohydride, which is often more effective than sodium borohydride for reductive aminations) or increasing the reaction time or temperature.
Iminoborohydride Formation: Some protocols involve pre-forming the imine and then adding a borohydride source. This can sometimes lead to cleaner reactions.
Consider a Different Purification Strategy: If chromatography and extraction are failing, you might need to consider forming a derivative of the amine (e.g., a carbamate or an amide) that has significantly different polarity from the imine, allowing for separation. The protecting group can then be removed in a subsequent step.
Experimental Protocols
Protocol 1: Purification of a Basic 3-(Oxetan-3-ylmethyl)azetidine Derivative by Column Chromatography on Deactivated Silica Gel
This protocol provides a step-by-step methodology for purifying a moderately polar, basic derivative.
Materials:
Crude product mixture
Silica gel (for flash chromatography)
Triethylamine (Et₃N)
Solvents for the eluent system (e.g., dichloromethane and methanol)
Thin Layer Chromatography (TLC) plates
Flash chromatography system or glass column
Collection tubes
Rotary evaporator
Procedure:
Develop an Eluent System:
Dissolve a small amount of the crude product in a suitable solvent.
Spot the solution onto a TLC plate.
Develop the TLC plate in various solvent systems. A good starting point for many polar amines is a mixture of dichloromethane (DCM) and methanol (MeOH).
Add 1% Et₃N to the developing solvent to prevent streaking.
Adjust the ratio of DCM to MeOH until the desired product has an Rf of approximately 0.3.
Prepare the Deactivated Silica:
In a beaker, add the required amount of silica gel.
Pour the optimized eluent system (containing 1% Et₃N) over the silica to create a slurry.
Stir the slurry for a few minutes to ensure the silica is fully wetted and deactivated.
Pack the Column:
Pour the silica slurry into the chromatography column.
Allow the silica to settle into a packed bed, draining off excess solvent.
Ensure the top of the silica bed is flat.
Load the Sample:
Dissolve the crude product in a minimal amount of the eluent.
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving the product in a volatile solvent, adding the silica, and then removing the solvent under reduced pressure.
Carefully add the sample to the top of the column.
Elute and Collect Fractions:
Begin passing the eluent through the column.
Collect fractions in test tubes or vials.
Monitor the elution of the product by TLC.
Combine the fractions that contain the pure product.
Isolate the Product:
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Visualizations
Diagram: Decision Tree for Purification Strategy
This diagram outlines a logical workflow for selecting an appropriate purification method for 3-(Oxetan-3-ylmethyl)azetidine and its derivatives.
Caption: A decision tree to guide the selection of a purification strategy.
Data Presentation
Table 1: Common Chromatographic Conditions and Considerations
Technique
Stationary Phase
Typical Mobile Phase
Advantages
Disadvantages/Considerations
Normal-Phase
Silica Gel (Deactivated)
Hexane/EtOAc or DCM/MeOH + 1% Et₃N
Inexpensive, widely available
Risk of decomposition if not properly deactivated; potential for peak tailing.[4][5]
Normal-Phase
Alumina (Neutral/Basic)
Hexane/EtOAc or DCM/MeOH
Good for basic compounds, less acidic than silica.[6]
Can have different selectivity than silica; activity can vary with water content.
Reverse-Phase
C18 or C8 Silica
Water/Acetonitrile or Water/Methanol + 0.1% TFA/Formic Acid
Excellent for separating compounds by hydrophobicity; good for polar compounds.
Product is isolated in an acidic medium and must be neutralized; higher cost.
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed. [Link]
Oxetanes and Oxetan-3-ones. Thieme Connect. [Link]
Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
Column Chromatography of an Oxepine Synthesized from Meldrum's Acid. Digital Commons @ University of South Florida. [Link]
Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling. PMC - NIH. [Link]
Chemical Space Exploration of Oxetanes. PMC - NIH. [Link]
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS: Serve Content. [Link]
Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. The Royal Society of Chemistry. [Link]
A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry. [Link]
Synthesis of new azetidine and oxetane amino acid derivatives through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates. KTU ePubl. [Link]
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC. [Link]
Technical Support Center: Yield Optimization for 3-(Oxetan-3-ylmethyl)azetidine Synthesis
Welcome to the Technical Support Center for sp³-sp³ cross-coupling and heterocycle synthesis. The incorporation of small, strained sp³-rich heterocycles like oxetanes and azetidines into molecular scaffolds is a cornerst...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for sp³-sp³ cross-coupling and heterocycle synthesis. The incorporation of small, strained sp³-rich heterocycles like oxetanes and azetidines into molecular scaffolds is a cornerstone of modern medicinal chemistry. These motifs act as highly effective bioisosteres for gem-dimethyl and carbonyl groups, significantly improving aqueous solubility, metabolic stability, and reducing lipophilicity[1].
However, the direct sp³-sp³ cross-coupling required to synthesize 3-(oxetan-3-ylmethyl)azetidine presents unique challenges. Researchers frequently encounter competitive β-hydride elimination and product degradation due to the chemical sensitivity of the oxetane ring to strongly acidic or basic conditions[1]. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to optimize your reaction yields.
Synthetic workflow for 3-(oxetan-3-ylmethyl)azetidine via Ni-catalyzed Negishi cross-coupling.
Core Troubleshooting Guide
Q: My Negishi cross-coupling yield is stagnant at <20%, and GC-MS shows a mass corresponding to an alkene byproduct. What is happening?A: You are observing β-hydride elimination, a classic failure mode in sp³-sp³ cross-coupling. When using traditional Palladium catalysts, the alkyl-Pd intermediate rapidly undergoes β-hydride elimination to form azetine or exocyclic alkene byproducts before the desired reductive elimination can occur.
Solution: Switch from Palladium to a Nickel catalyst system (e.g., NiCl₂·glyme) paired with a bidentate nitrogen ligand like 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy). Nickel has a lower electronegativity and smaller atomic radius, which accelerates the desired reductive elimination and suppresses β-hydride elimination. Alternatively, consider a metallaphotoredox approach using Ir/Ni dual catalysis, which bypasses the traditional oxidative addition step entirely via radical intermediates[2].
Q: The cross-coupling step works, but I lose all my product during the Boc deprotection step. The oxetane ring seems to be degrading.A: The oxetane ring is highly sensitive to strong Brønsted and Lewis acids, which trigger ring-opening to yield 1,3-diol derivatives[1]. Standard Boc deprotection using 50% Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature is too harsh for this substrate.
Solution: Perform the deprotection under strictly controlled, mild acidic conditions. Use a lower concentration of TFA (10-20% in DCM) strictly at 0 °C, and quench the reaction immediately with a cold saturated NaHCO₃ solution. Alternatively, use TMSOTf and 2,6-lutidine at 0 °C for a milder cleavage of the Boc group that leaves the oxetane intact.
Q: The formation of the (1-Boc-azetidin-3-yl)zinc(II) iodide reagent is inconsistent. How can I ensure complete zinc insertion?A: Azetidinyl halides can be sluggish to undergo oxidative addition with zinc dust, leading to unreacted starting material carrying over into the coupling step[3].
Solution: Always activate your zinc dust immediately prior to use. In the reaction flask, activate the zinc with 1,2-dibromoethane (refluxing briefly) followed by TMSCl.
Self-Validation Protocol: To validate insertion, remove a 50 µL aliquot of the zincate, quench it with D₂O, and extract with CDCl₃. Your ¹H NMR spectrum should show >95% deuterium incorporation at the C3 position of the azetidine ring. If protonation is observed instead, your system is wet; if the starting iodide remains, the zinc was insufficiently activated.
Troubleshooting logic tree for optimizing sp3-sp3 cross-coupling yields.
Frequently Asked Questions (FAQs)
Q: Can I use oxetan-3-ylmethyl chloride instead of the tosylate or iodide for the coupling?A: It is highly discouraged. Alkyl chlorides have a high activation barrier for oxidative addition. The tosylate (oxetan-3-ylmethyl 4-methylbenzenesulfonate) or iodide provides a much better leaving group, facilitating the cross-coupling and improving yields from <10% to >70%.
Q: Is it possible to synthesize this via a Wittig olefination instead of Negishi coupling?A: Yes. You can react N-Boc-azetidin-3-one with (oxetan-3-ylmethyl)triphenylphosphonium bromide. However, the subsequent hydrogenation of the exocyclic double bond (H₂, Pd/C) can be sterically hindered, leading to longer reaction times and potential hydrogenolysis of the strained rings if over-pressurized. Negishi or photoredox couplings are generally more atom-economical for sp³-sp³ linkages.
Quantitative Data Summary: Catalyst System Comparison
Catalyst System
Coupling Method
Major Byproduct
Typical Yield
Scalability
Pd(OAc)₂ / SPhos
Negishi
Azetine (β-hydride elim.)
< 20%
High
NiCl₂·glyme / dtbbpy
Negishi
Homocoupling
65–75%
High
Ir[dF(CF₃)ppy]₂ / NiCl₂
Photoredox
Unreacted starting material
80–90%
Moderate
Step-by-Step Experimental Protocols
Protocol 1: Preparation and Validation of (1-Boc-azetidin-3-yl)zinc(II) iodide
Zinc Activation: Add activated Zn dust (2.0 equiv) to a flame-dried Schlenk flask under an argon atmosphere.
Suspension: Suspend the zinc in anhydrous DMA (0.5 M) and add 1,2-dibromoethane (5 mol%). Heat the mixture to 65 °C for 10 minutes, then cool to room temperature.
Surface Clearing: Add TMSCl (5 mol%) and stir for 15 minutes to clear the zinc oxide layer.
Insertion: Add 1-Boc-3-iodoazetidine (1.0 equiv) dropwise. Stir the reaction at 40 °C for 2 hours.
Self-Validation Step: Remove a 50 µL aliquot via syringe, quench immediately with D₂O, extract with CDCl₃, and analyze via ¹H NMR to verify >95% deuterium incorporation at the C3 position.
Protocol 2: Ni-Catalyzed sp³-sp³ Cross-Coupling
Catalyst Complexation: In a separate glovebox-loaded vial, combine NiCl₂·glyme (10 mol%), dtbbpy (10 mol%), and oxetan-3-ylmethyl 4-methylbenzenesulfonate (0.8 equiv).
Solvation: Add anhydrous DMA to form a 0.2 M solution. Stir for 20 minutes. Visual Cue: The solution must turn a deep, homogenous green, indicating successful formation of the active Ni-dtbbpy complex.
Coupling: Transfer the validated zincate solution from Protocol 1 to the catalyst mixture via a PTFE syringe filter (to remove excess unreacted Zn dust).
Reaction: Stir the sealed vial at 60 °C for 16 hours.
Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc (3x), dry over MgSO₄, and purify via silica gel chromatography to isolate 1-Boc-3-(oxetan-3-ylmethyl)azetidine.
References
Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry
Source: Chemical Reviews - ACS Publications
URL: [Link]
Title: Selective sp³ C–H Alkylation via Polarity Match Based Cross-Coupling
Source: Princeton University
URL: [Link]
Title: Synthesis and indole coupling reactions of azetidine and oxetane sulfinate salts
Source: White Rose Research Online
URL: [Link]
side reactions of the azetidine nitrogen in 3-(Oxetan-3-ylmethyl)azetidine
Introduction 3-(Oxetan-3-ylmethyl)azetidine is a valuable building block in modern medicinal chemistry, combining the favorable properties of two key saturated heterocycles. The azetidine ring provides a basic nitrogen h...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
3-(Oxetan-3-ylmethyl)azetidine is a valuable building block in modern medicinal chemistry, combining the favorable properties of two key saturated heterocycles. The azetidine ring provides a basic nitrogen handle for functionalization, while the 3-substituted oxetane motif can improve physicochemical properties such as solubility and metabolic stability.[1] However, the inherent ring strain of both the azetidine and oxetane moieties, coupled with the nucleophilicity of the secondary amine, presents unique challenges during synthetic manipulations.
This guide provides troubleshooting advice and detailed protocols to address common side reactions involving the azetidine nitrogen, ensuring researchers can confidently and successfully incorporate this scaffold into their drug discovery programs.
Troubleshooting Guide: Common Issues in Azetidine Functionalization
This section addresses specific issues encountered during the derivatization of the azetidine nitrogen in 3-(Oxetan-3-ylmethyl)azetidine.
Issue 1: Low or No Yield During N-Acylation with Acyl Chlorides
Question: I am attempting to N-acylate 3-(Oxetan-3-ylmethyl)azetidine with an acyl chloride and a standard amine base (like triethylamine), but I am observing a low yield of my desired amide along with several unidentified byproducts. What is happening and how can I fix it?
Answer: This is a classic issue when acylating strained rings like azetidines. The primary culprits are often a competing ring-opening side reaction and suboptimal reaction conditions.
Root Causes & Solutions:
Azetidine Ring-Opening: The most common side reaction is the nucleophilic attack of the chloride ion (generated from the acyl chloride or as a salt) on the azetidinium intermediate, leading to a ring-opened γ-chloroamide byproduct. This is often exacerbated by the Lewis acidity of some acyl chlorides and elevated temperatures.[2]
Solution: Perform the reaction at low temperatures (0 °C to -78 °C) to minimize the rate of the ring-opening. Add the acyl chloride slowly and dropwise to the solution of the azetidine and base to avoid a localized excess of the acylating agent.[2]
Suboptimal Base: While triethylamine is common, a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) is often superior for preventing side reactions.
Reaction Monitoring: Prolonged reaction times, even at low temperatures, can allow the slow-forming ring-opened byproduct to accumulate.
Solution: Monitor the reaction closely by Thin Layer Chromatography (TLC) or LC-MS. Quench the reaction as soon as the starting azetidine has been consumed.[2]
Workflow: Troubleshooting Low Yield in N-Acylation
Caption: Troubleshooting decision tree for N-acylation.
Issue 2: Molecule Degradation Under Acidic Conditions
Question: I need to remove an acid-labile protecting group (e.g., Boc) from another part of my molecule. Will the 3-(Oxetan-3-ylmethyl)azetidine moiety survive treatment with trifluoroacetic acid (TFA)?
Answer: Caution is required. While both rings are more resilient than often assumed, strong acidic conditions can lead to degradation, primarily of the oxetane ring.
Root Causes & Solutions:
Oxetane Ring-Opening: The oxetane ring is susceptible to ring-opening under acidic conditions, a reaction initiated by the protonation of the ring oxygen.[3] The stability is highly dependent on the substitution pattern; while 3,3-disubstituted oxetanes are quite stable, the 3-monosubstituted pattern in this molecule is less so.[4][5]
The Azetidine's Role: The presence of the nearby azetidine nitrogen, which is more basic (pKa ≈ 11.29) than the oxetane oxygen, complicates matters.[6] The azetidine will be protonated first, but under strongly acidic conditions (like neat TFA), both heteroatoms can be protonated, making the oxetane vulnerable. The protonated azetidine can also act as an internal nucleophile promoter, potentially facilitating intramolecular oxetane ring-opening.[1][5]
Solution: If possible, choose a protecting group strategy that avoids strongly acidic deprotection. If TFA is unavoidable, use the mildest conditions possible: dilute TFA in an inert solvent like dichloromethane (DCM), run the reaction at 0 °C, and monitor carefully for the appearance of byproducts.
Frequently Asked Questions (FAQs)
Q1: Is the azetidine nitrogen nucleophilic enough for standard reductive amination?A1: Yes. The azetidine nitrogen behaves like a typical secondary amine and is highly effective in reductive amination protocols.[6] Reaction with an aldehyde or ketone, followed by reduction with a mild hydride source like sodium triacetoxyborohydride (STABH), is a robust method for N-alkylation.[7] This is generally a very clean reaction with minimal risk to either heterocyclic ring.
Q2: Should I protect the azetidine nitrogen before performing other reactions?A2: It depends on the downstream chemistry. If you are performing reactions sensitive to a basic secondary amine (e.g., chemistry requiring strong bases like BuLi, or couplings sensitive to nucleophiles), protection is highly recommended. The tert-butoxycarbonyl (Boc) group is a common choice due to its ease of introduction and removal. However, be mindful of its acid lability as discussed in Issue 2. For chemistry requiring acidic conditions, a more robust group like carboxybenzyl (Cbz) may be preferable.[2]
Q3: Does the oxetane ring affect the basicity of the azetidine nitrogen?A3: Yes, but likely to a small extent. The electron-withdrawing inductive effect of the nearby ether oxygen in the oxetane ring can slightly reduce the basicity (pKa) of the azetidine nitrogen compared to an unsubstituted azetidine. This effect is beneficial in drug design, as attenuating amine basicity can improve selectivity and pharmacokinetic properties.[1][4]
Q4: What are the best practices for purifying this polar compound?A4: 3-(Oxetan-3-ylmethyl)azetidine and its derivatives are often polar and can be challenging to purify by standard silica gel chromatography, sometimes leading to streaking or poor separation.
Normal Phase: Add a basic modifier like triethylamine (0.5-1%) or ammonia (e.g., using a 7N solution in methanol as a co-eluent with DCM) to the mobile phase. This deactivates acidic sites on the silica and improves peak shape.[8]
Reverse Phase: Reverse-phase chromatography (C18) is often an excellent alternative for purifying polar amines.
Ion-Exchange: For difficult separations, consider ion-exchange chromatography.[8]
Key Reaction Pathways: Desired vs. Side Reactions
Caption: Competing pathways in the N-acylation of azetidine.
Experimental Protocols
Protocol 1: Robust N-Acylation using an Acyl Chloride
This protocol is optimized to minimize ring-opening side reactions.
Preparation: Dissolve 3-(Oxetan-3-ylmethyl)azetidine (1.0 eq) and diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous dichloromethane (DCM) (approx. 0.1 M) in a flame-dried flask under an inert atmosphere (N₂ or Ar).
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. For particularly sensitive substrates, cool to -78 °C using a dry ice/acetone bath.
Addition: Add the acyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes.
Monitoring: Stir the reaction at the cold temperature and monitor its progress by TLC (e.g., using 10% MeOH/DCM with 1% NH₄OH as eluent). The reaction is often complete within 1-2 hours.
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7]
Protocol 2: N-Boc Protection of the Azetidine Nitrogen
This protocol provides the Boc-protected derivative, useful for subsequent multi-step synthesis.
Preparation: Dissolve 3-(Oxetan-3-ylmethyl)azetidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (approx. 0.1 M) in a flask at room temperature.
Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM dropwise to the stirred solution.
Monitoring: Stir the reaction at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine.
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting N-Boc protected product is often pure enough for the next step, but can be further purified by flash chromatography if necessary.
References
Wuts, P. G. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
Burkhard, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. ACS Publications. [Link]
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1. [Link]
Technical Support Center: Impurity Profiling for 3-(Oxetan-3-ylmethyl)azetidine
Welcome to the Technical Support Center for the analytical characterization of 3-(Oxetan-3-ylmethyl)azetidine . This bis-heterocyclic building block is highly valued in medicinal chemistry for its ability to modulate phy...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the analytical characterization of 3-(Oxetan-3-ylmethyl)azetidine . This bis-heterocyclic building block is highly valued in medicinal chemistry for its ability to modulate physicochemical properties (e.g., lowering logP, improving metabolic stability)[1]. However, the presence of two strained four-membered rings—an oxetane and an azetidine—presents unique stability and analytical challenges.
This guide provides field-proven troubleshooting strategies, step-by-step analytical protocols, and regulatory guidance for detecting and quantifying impurities in this scaffold.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor UV response for 3-(Oxetan-3-ylmethyl)azetidine and its degradants during HPLC analysis?
A: 3-(Oxetan-3-ylmethyl)azetidine lacks an extended conjugated
π
-system or aromatic rings, meaning it does not absorb UV light efficiently above 210 nm. Relying on standard UV detection (e.g., 254 nm) will result in severe under-reporting of impurities.
Causality: Without a chromophore, the molecule only exhibits weak end-absorption from the amine and ether linkages.
Solution: Transition to universal detectors such as Charged Aerosol Detection (CAD) , Evaporative Light Scattering Detection (ELSD) , or Mass Spectrometry (LC-MS) . CAD is highly recommended as it provides a uniform response independent of the analyte's chemical structure, ensuring accurate mass-balance quantification of non-volatile impurities.
Q2: What are the most common degradation impurities for this molecule?
A: The strain inherent in the four-membered rings makes them susceptible to specific degradation pathways:
Acid-Catalyzed Oxetane Ring-Opening: Exposure to acidic mobile phases or storage conditions can protonate the oxetane oxygen, leading to nucleophilic attack by water and the formation of a diol impurity (e.g., 3-(azetidin-3-ylmethyl)propane-1,3-diol).
Azetidine Oligomerization: The secondary amine of the azetidine is highly nucleophilic. Under thermal stress or concentrated conditions, it can attack another molecule's strained ring, leading to dimers or oligomers.
N-Oxidation: Exposure to peroxides or atmospheric oxygen can lead to the formation of azetidine N-oxides.
Q3: What regulatory thresholds must I follow for impurity reporting?
A: According to the ICH Q3A(R2) guidelines for new drug substances, the thresholds for reporting, identifying, and qualifying impurities depend on the maximum daily dose[2][3]. For a typical small-molecule API dosed at
≤
2g/day, the thresholds are summarized below.
Impurity must be reported in analytical documentation.
Identification Threshold
0.10% or 1.0 mg/day
Structure must be elucidated (e.g., via NMR/HRMS).
Qualification Threshold
0.15% or 1.0 mg/day
Toxicological safety data must be provided.
*Whichever is lower.
Part 2: Troubleshooting Guides & Methodologies
Issue 1: Peak Tailing and Poor Retention in Reverse-Phase LC-MS
Symptom: The main peak and basic impurities elute too early (near the void volume) with severe tailing on standard C18 columns.
Root Cause: 3-(Oxetan-3-ylmethyl)azetidine is a highly polar, basic molecule. At neutral or acidic pH, the azetidine nitrogen is protonated, leading to secondary interactions with residual silanols on the silica stationary phase and poor retention via hydrophobic mechanisms.
Self-Validating Protocol: HILIC-MS Method for Polar Impurities
To overcome poor retention, switch from Reverse-Phase (RP) to Hydrophilic Interaction Liquid Chromatography (HILIC).
Step 1: Column Selection. Select a zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 150 x 2.1 mm, 3 µm). This provides both hydrogen bonding and weak electrostatic interactions.
Step 2: Mobile Phase Preparation.
Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with formic acid to ensure consistent protonation of the azetidine).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Step 3: Gradient Design. Start at high organic (90% B) and run a shallow gradient down to 50% B over 15 minutes. Validation Check: The void volume marker (e.g., toluene) should elute first, while the polar azetidine and its ring-opened diol impurities will be retained and elute later.
Step 4: MS Detection. Use Electrospray Ionization in positive mode (ESI+). Monitor the [M+H]+ ion at m/z 128.10 for the parent molecule, and m/z 146.11 for the oxetane ring-opened diol impurity.
Issue 2: Thermal Degradation During GC-MS Analysis
Symptom: Appearance of multiple unexplained peaks in the GC chromatogram that do not match LC-MS profiles.
Root Cause: The thermal strain on the oxetane and azetidine rings during injection (inlet temp >250°C) causes artificial thermal degradation (e.g., retro-[2+2] cycloadditions or ring expansions)[1][4].
Protocol: Derivatization for GC-MS Analysis
If GC-MS is required for residual solvent or volatile impurity analysis, the azetidine amine must be protected to prevent thermal degradation and reduce polarity.
Step 1: Dissolve 10 mg of the sample in 1 mL of anhydrous dichloromethane.
Step 2: Add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 10 µL of pyridine as a catalyst.
Step 3: Incubate at 40°C for 30 minutes to form the TMS-protected azetidine.
Step 4: Inject 1 µL into the GC-MS using a lower inlet temperature (200°C) and a DB-5MS column. Validation Check: Ensure the absence of the underivatized parent mass to confirm complete derivatization.
Part 3: Analytical Workflow Visualization
The following diagram illustrates the decision matrix for isolating and identifying impurities in 3-(Oxetan-3-ylmethyl)azetidine based on regulatory thresholds and chemical properties.
Caption: Analytical workflow for the detection, quantification, and identification of impurities in 3-(Oxetan-3-ylmethyl)azetidine.
References
AMSbiopharma. "Impurity guidelines in drug development under ICH Q3." AMSbiopharma. Available at:[Link]
Kobia. "ICH Q3 Guidelines." Kobia.kr. Available at:[Link]
Mousseau, J. J., et al. "Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery." National Center for Biotechnology Information (PMC). Available at:[Link]
Gudelis, E., et al. "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition." ResearchGate / Molecules. Available at:[Link]
A Researcher's Guide to the Structure-Activity Relationship (SAR) of 3-(Oxetan-3-ylmethyl)azetidine Analogs as M1 Muscarinic Receptor Agonists
Introduction: The Promise of a Novel Scaffold in M1 Receptor Agonism The quest for selective muscarinic M1 receptor agonists is a key focus in the development of therapeutics for cognitive deficits associated with neurol...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Promise of a Novel Scaffold in M1 Receptor Agonism
The quest for selective muscarinic M1 receptor agonists is a key focus in the development of therapeutics for cognitive deficits associated with neurological disorders like Alzheimer's disease.[1] The 3-(Oxetan-3-ylmethyl)azetidine scaffold has emerged as a promising starting point for the design of such agonists. This guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this novel class of compounds, offering insights into their design, synthesis, and biological evaluation. We will explore how modifications to this core structure can influence affinity and efficacy at the M1 receptor, and provide detailed experimental protocols for researchers aiming to build upon this foundation.
The inherent properties of the oxetane and azetidine rings make this combined scaffold particularly attractive. Oxetanes are known to improve aqueous solubility, metabolic stability, and can act as bioisosteric replacements for carbonyl groups.[2] Similarly, azetidines offer a rigid, three-dimensional structure that can enhance target engagement and serve as a bioisostere for other saturated heterocycles.[2] The combination of these two small aliphatic rings presents a unique opportunity to fine-tune the physicochemical and pharmacological properties of M1 agonists.
Synthetic Strategies: Building the 3-(Oxetan-3-ylmethyl)azetidine Core
A robust synthetic route is the cornerstone of any SAR study. The synthesis of 3-(Oxetan-3-ylmethyl)azetidine analogs can be approached through several key steps, primarily involving the coupling of an oxetane precursor to an azetidine ring. A general and adaptable synthetic scheme is outlined below.
X-ray crystallographic analysis of 3-(Oxetan-3-ylmethyl)azetidine derivatives
The pharmaceutical industry’s paradigm shift toward higher fraction sp³ (Fsp³) carbon content has elevated four-membered heterocycles—specifically oxetanes and azetidines—to privileged status in modern drug design. As a...
Author: BenchChem Technical Support Team. Date: April 2026
The pharmaceutical industry’s paradigm shift toward higher fraction sp³ (Fsp³) carbon content has elevated four-membered heterocycles—specifically oxetanes and azetidines—to privileged status in modern drug design. As a Senior Application Scientist, I frequently evaluate how these compact, polar, and non-planar motifs perform against traditional flat or highly lipophilic scaffolds.
The 3-(Oxetan-3-ylmethyl)azetidine scaffold represents a sophisticated hybridization of these two rings. By linking an oxetane (a robust carbonyl or gem-dimethyl bioisostere) with an azetidine (a piperidine/morpholine bioisostere) via a methylene bridge, chemists can unlock unique vectorality and physicochemical properties.
This guide provides an objective, data-driven comparison of the 3-(Oxetan-3-ylmethyl)azetidine scaffold against traditional alternatives, grounded in rigorous X-ray crystallographic analysis.
Part 1: Structural Rationale & Bioisosteric Causality
Why replace a ubiquitous morpholine or piperazine ring with a 3-(Oxetan-3-ylmethyl)azetidine derivative? The causality lies in the precise manipulation of molecular geometry and hydration networks.
Vectorality & Exit Angles : Traditional six-membered saturated rings like morpholine typically adopt a chair conformation, projecting substituents at roughly 180° (diequatorial). In contrast, the oxetane-azetidine linkage introduces a distinct "V-shaped" exit vector due to the sp³ methylene bridge and the inherent puckering of the four-membered rings.
Metabolic Stability : The high s-character of the C-H bonds in strained four-membered rings increases their resistance to cytochrome P450-mediated oxidation compared to standard aliphatic rings.1[1].
Polarity & Solvation : The lone pairs on the oxetane oxygen are highly exposed, acting as potent hydrogen-bond acceptors without significantly increasing lipophilicity.2[2].
Logical progression of bioisosteric replacement to sp3-rich derivatives.
Part 2: Comparative Crystallographic Data Analysis
X-ray crystallography serves as the ultimate source of truth for confirming the 3D conformation of these novel heterocyclic systems. 3[3]. When comparing the crystal structures of a standard morpholine-containing drug analog to its 3-(Oxetan-3-ylmethyl)azetidine counterpart, several key geometric and refinement parameters diverge significantly.
Part 3: Self-Validating Experimental Protocol for X-Ray Analysis
To ensure absolute scientific integrity, the crystallographic workflow must be treated as a self-validating system. Every step is designed to minimize artifacts and maximize the signal-to-noise ratio of the electron density map.
Step-by-step self-validating workflow for X-ray crystallographic analysis.
Step-by-Step Methodology:
Step 1: Crystal Growth via Vapor Diffusion
Procedure : Dissolve 5-10 mg of the highly purified (>99% ee) 3-(Oxetan-3-ylmethyl)azetidine derivative in a minimum volume of a good solvent (e.g., dichloromethane). Place this inner vial inside a larger sealed chamber containing a volatile anti-solvent (e.g., pentane or hexanes).
Causality : Vapor diffusion allows for an extremely slow, thermodynamically controlled approach to supersaturation. This minimizes the formation of kinetic defects and twinning, yielding high-quality single crystals suitable for diffraction.
Step 2: Cryogenic Data Collection (100 K)
Procedure : Mount a selected single crystal (typically 0.1–0.3 mm) on a goniometer using a cryoloop and perfluoropolyether oil. Flash-cool to 100 K using a nitrogen cold stream. Direct a monochromatic Cu Kα X-ray beam (λ = 1.5418 Å) at the crystal.
Causality : Cryo-cooling serves a dual purpose. First, it drastically reduces the thermal vibrations of the atoms (lowering the Debye-Waller B-factors), which enhances the intensity of high-resolution diffraction spots. Second, it mitigates radiation damage caused by the intense X-ray beam. Cu Kα radiation is specifically chosen over Mo Kα for light-atom structures because it provides stronger anomalous dispersion, which is critical for determining the absolute configuration (Flack parameter) of chiral sp³-rich scaffolds.
Step 3: Phase Solution and Anisotropic Refinement
Procedure : Solve the phase problem using intrinsic phasing or direct methods (e.g., SHELXT). Refine the initial structural model against F² using full-matrix least-squares techniques (SHELXL).
Causality : The oxetane and azetidine rings can exhibit dynamic puckering or static disorder in the crystal lattice. Refining atoms anisotropically (represented as thermal ellipsoids rather than spheres) allows the crystallographer to accurately model this disorder.
Self-Validation : The system validates itself via the R₁ value and CheckCIF algorithms. An R₁ < 5% combined with a Goodness-of-Fit near 1.0 indicates an excellent, artifact-free agreement between the theoretical model and the experimental electron density data.
Conclusion
The 3-(Oxetan-3-ylmethyl)azetidine scaffold is not merely a structural novelty; it is a highly engineered bioisostere that fundamentally alters the physicochemical and spatial profile of a drug candidate. Through rigorous X-ray crystallographic comparison, we observe that replacing planar or traditional aliphatic rings with this sp³-rich motif provides unique exit vectors and superior metabolic stability, validating its growing prominence in modern drug design.4[4]5[5].
References
Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols
Source: RSC Publishing
URL:[Link]
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery
Source: Journal of the American Chemical Society - ACS Publications
URL:[Link]
Three-dimensional saturated C(sp3)-rich bioisosteres for benzene
Source: PMC (National Institutes of Health)
URL:[Link]
Dual Strain-Release Cascade for Accessing sp3-Rich Azetidine-Bicyclopentane Frameworks Bearing Multiple Quaternary Carbon Centers
Source: PubMed (National Institutes of Health)
URL:[Link]
A Comparative Guide to 3-(Oxetan-3-ylmethyl)azetidine and Spirocyclic Azetidines in Drug Discovery
In the contemporary landscape of medicinal chemistry, the quest for drug candidates with optimized physicochemical and pharmacokinetic properties is a paramount challenge. The judicious selection of molecular scaffolds t...
Author: BenchChem Technical Support Team. Date: April 2026
In the contemporary landscape of medicinal chemistry, the quest for drug candidates with optimized physicochemical and pharmacokinetic properties is a paramount challenge. The judicious selection of molecular scaffolds that impart three-dimensionality and favorable absorption, distribution, metabolism, and excretion (ADME) profiles is critical for the success of a drug discovery program. This guide provides an in-depth comparative analysis of two increasingly popular classes of saturated heterocycles: 3-(Oxetan-3-ylmethyl)azetidine and spirocyclic azetidines. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these scaffolds for the design of next-generation therapeutics.
Introduction: The Imperative of Spatial Complexity in Modern Drug Design
The over-reliance on flat, aromatic structures in drug design has often led to challenges such as poor solubility, metabolic instability, and off-target effects. To navigate beyond this "flatland" of chemical space, medicinal chemists are increasingly turning to sp3-rich, three-dimensional scaffolds.[1] Saturated heterocycles, such as azetidines, have emerged as valuable motifs due to their ability to confer conformational rigidity and improved drug-like properties.[2][3] This guide focuses on a comparative evaluation of two distinct azetidine-based scaffolds: the flexible yet constrained 3-(Oxetan-3-ylmethyl)azetidine and the rigid, conformationally defined spirocyclic azetidines.
3-(Oxetan-3-ylmethyl)azetidine combines the desirable properties of two small heterocyclic rings. The azetidine ring provides a basic nitrogen center and a rigid framework, while the appended oxetane moiety is a polar, metabolically stable group that can act as a bioisostere for gem-dimethyl or carbonyl groups.[4][5] This combination offers a unique vector for substitution and can significantly influence a molecule's physicochemical properties.
Spirocyclic azetidines , characterized by two rings sharing a single carbon atom, offer a higher degree of rigidity and a well-defined three-dimensional arrangement of substituents.[6] This class of compounds, particularly azaspiro[3.3]heptanes, has gained traction for its ability to reduce lipophilicity and enhance metabolic stability.[7][8] The spirocyclic core provides distinct exit vectors for chemical modifications, allowing for precise tuning of a compound's interaction with its biological target.[9]
This guide will delve into a comparative analysis of these two scaffolds, exploring their synthesis, physicochemical properties, and metabolic stability, supported by experimental protocols and data-driven insights.
Structural and Synthetic Comparison
The structural differences between 3-(Oxetan-3-ylmethyl)azetidine and spirocyclic azetidines dictate their synthetic accessibility and the spatial orientation of their functional groups.
Caption: Generalized experimental workflow for the evaluation of physicochemical and metabolic properties.
Conclusion
Both 3-(Oxetan-3-ylmethyl)azetidine and spirocyclic azetidines are valuable scaffolds in modern drug discovery, each offering a unique set of advantages. The choice between these two classes of compounds should be guided by the specific goals of the drug discovery program.
3-(Oxetan-3-ylmethyl)azetidine is an excellent choice when a degree of flexibility is desired, and the introduction of a polar, metabolically stable oxetane moiety is advantageous. Its ability to act as a bioisostere for other functional groups provides a powerful tool for lead optimization.
Spirocyclic azetidines are ideal for creating highly rigid and conformationally defined molecules. Their propensity to reduce lipophilicity and improve aqueous solubility makes them particularly attractive for developing drug candidates with favorable pharmacokinetic profiles.
By understanding the distinct properties and synthetic accessibility of these scaffolds, medicinal chemists can make more informed decisions in the design of novel therapeutics with enhanced efficacy and safety.
References
Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., Mueller, K., & Carreira, E. M. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(1), 66–69. [Link]
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
Guérot, C., Tchitchanov, B. H., Knust, H., & Carreira, E. M. (2011). Synthesis of Novel Angular Spirocyclic Azetidines. Organic Letters, 13(4), 780–783. [Link]
Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters, 14(1), 66–69. [Link]
Di, L., & Kerns, E. H. (2008). In vitro solubility assays in drug discovery. Current Drug Discovery Technologies, 5(4), 275–286. [Link]
ResearchGate. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks | Request PDF. Retrieved from [Link]
IONTOX. (n.d.). Metabolic Stability Assays. Retrieved from [Link]
Guérot, C., Tchitchanov, B. H., Knust, H., & Carreira, E. M. (2011). Synthesis of novel angular spirocyclic azetidines. Organic Letters, 13(4), 780–783. [Link]
Cyprotex. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
ResearchGate. (2024). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Retrieved from [Link]
Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]
Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]
ResearchGate. (2019). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage | Request PDF. Retrieved from [Link]
Gudelis, E., Krikštolaitytė, S., Stančiauskaitė, M., Šachlevičiūtė, U., Bieliauskas, A., Milišiūnaitė, V., ... & Šačkus, A. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]
Gudelis, E., Krikštolaitytė, S., Stančiauskaitė, M., Šachlevičiūtė, U., Bieliauskas, A., Milišiūnaitė, V., ... & Šačkus, A. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]
Royal Society of Chemistry. (n.d.). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Azetidine. PubChem. Retrieved from [Link]
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds. Angewandte Chemie International Edition, 49(48), 9052–9067. [Link]
Rogers-Evans, M., Wuitschik, G., & Carreira, E. M. (2014). Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond!. CHIMIA International Journal for Chemistry, 68(7), 493-498. [Link]
Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., Di, L., ... & Kormos, B. L. (2012). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Journal of medicinal chemistry, 55(7), 3414–3424. [Link]
Jee, J., Shrestha, R., & Bode, J. W. (2021). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Israel Journal of Chemistry, 61(3-4), 193-202. [Link]
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Wikipedia. (n.d.). Azetidine. Retrieved from [Link]
Martinez, A. C., & Wipf, P. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12436–12457. [Link]
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U.S. Environmental Protection Agency. (2025). Spiro[3.3]heptane-2-ethanol Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
Ding, X., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 103, 117662. [Link]
Martinez, A. C., & Wipf, P. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12436–12457. [Link]
ResearchGate. (2012). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist | Request PDF. Retrieved from [Link]
Mykhailiuk, P. K. (2020). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
assessing the metabolic stability of 3-(Oxetan-3-ylmethyl)azetidine-containing compounds
Assessing the Metabolic Stability of 3-(Oxetan-3-ylmethyl)azetidine-Containing Compounds: A Comparative Guide Executive Summary The incorporation of small, polar, four-membered heterocycles has fundamentally shifted mode...
Author: BenchChem Technical Support Team. Date: April 2026
Assessing the Metabolic Stability of 3-(Oxetan-3-ylmethyl)azetidine-Containing Compounds: A Comparative Guide
Executive Summary
The incorporation of small, polar, four-membered heterocycles has fundamentally shifted modern drug design. Among these, the 3-(oxetan-3-ylmethyl)azetidine motif has emerged as a premier bioisostere for traditional, metabolically labile groups such as gem-dimethyls, cyclobutanes, morpholines, and piperidines[1]. This guide provides drug development professionals with an objective comparison of this advanced motif against conventional alternatives, detailing the mechanistic causality behind its superior metabolic stability, and outlining a self-validating experimental protocol for assessing its microsomal clearance.
The Mechanistic Rationale: Beyond Simple Bioisosterism
Replacing metabolically susceptible carbocycles or larger heterocycles with a 3-(oxetan-3-ylmethyl)azetidine module is a strategic physiochemical intervention. The causality behind its success in improving metabolic stability rests on three pillars:
Lipophilicity and sp³ Character: The strained C-O-C bond angle of the oxetane ring exposes the oxygen lone pairs, making it an exceptional hydrogen bond acceptor. This significantly lowers the partition coefficient (LogD) compared to carbocyclic analogs like cyclobutane[2]. This reduction in lipophilicity directly correlates with decreased affinity for the highly lipophilic active sites of Cytochrome P450 (CYP450) enzymes[3].
pKa Modulation: The strong electron-withdrawing inductive effect of the oxetane ring reduces the basicity (pKa) of the adjacent azetidine nitrogen[4]. Lowering the pKa mitigates off-target liabilities (such as hERG channel inhibition) and prevents the compound from becoming trapped in phospholipid bilayers, thereby improving passive membrane permeability[2].
Metabolic Pathway Redirection (The mEH Shift): Traditional lipophilic amines are rapidly oxidized by CYP450s, leading to high intrinsic clearance and significant Drug-Drug Interaction (DDI) risks[5]. Oxetanes, however, can act as substrates for human microsomal epoxide hydrolase (mEH), shifting clearance away from CYP450[3]. Crucially, structural tuning—such as the truncated nature of the 3-oxetanyl-azetidine linkage—prevents rapid mEH-mediated hydrolytic ring-opening. Because of its low lipophilicity and steric constraints, this specific motif remains highly stable to both CYP450 and mEH in human liver microsomes (HLM)[6].
Metabolic pathway shift demonstrating how oxetane-azetidine motifs evade CYP450 and mEH clearance.
Quantitative Data Comparison
To objectively evaluate the 3-(oxetan-3-ylmethyl)azetidine motif, the table below compares its typical physiochemical and metabolic profile against standard moieties when incorporated into a generic lead scaffold[2][4][7].
To accurately assess the metabolic stability of compounds containing the 3-(oxetan-3-ylmethyl)azetidine motif, standard HLM assays must be modified. Because oxetanes can be metabolized by mEH (a non-oxidative, NADPH-independent pathway)[3], a standard NADPH-only assay is insufficient and will yield false-positive stability data if mEH is the primary driver.
The following protocol is a self-validating system designed to deconvolute CYP450 oxidation from mEH hydrolysis[6].
Step-by-Step Protocol:
Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4). Thaw Human Liver Microsomes (HLM) on ice to a final assay concentration of 0.5 mg/mL protein.
Inhibitor Control Setup (The Self-Validating Step): Divide the assay into four parallel incubation arms to isolate causality:
Arm A (Total Clearance): HLM + NADPH (1 mM).
Arm B (mEH Isolation): HLM only (No NADPH). Without NADPH, CYP450 is inactive; any observed clearance is driven by mEH or other hydrolases.
Arm C (CYP Inhibition): HLM + NADPH + Ketoconazole (200 μM). Ketoconazole selectively inhibits major CYP3A4 isoforms, isolating the non-CYP clearance rate.
Arm D (mEH Inhibition): HLM + NADPH + Valpromide (1 mM). Valpromide selectively inhibits mEH, validating if oxetane ring-opening is the primary clearance driver.
Incubation: Pre-incubate the mixtures at 37 °C for 5 minutes. Initiate the reaction by adding the test compound (final concentration: 1 μM, DMSO < 0.1%).
Time-Course Sampling: At
t=0,5,15,30,and 60
minutes, extract 50 μL aliquots from each arm.
Quenching: Immediately quench the aliquots in 150 μL of ice-cold acetonitrile containing a stable-isotope internal standard (IS) to precipitate proteins.
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound. Crucial: Monitor for the appearance of the +18 Da diol metabolite, which is the direct biomarker of mEH-mediated oxetane hydrolysis[3].
Self-validating HLM assay workflow for deconvoluting CYP450 vs. mEH metabolic clearance pathways.
References
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. URL:[Link]
Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis. URL:[Link]
Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. Journal of Medicinal Chemistry. URL:[Link]
Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. SCIRP. URL:[Link]
Put a ring on it: application of small aliphatic rings in medicinal chemistry. PMC. URL:[Link]
validation of synthetic route to enantiopure 3-(Oxetan-3-ylmethyl)azetidine
Title: Validation of Synthetic Routes to 3-(Oxetan-3-ylmethyl)azetidine: A Comparative Guide on sp³-sp³ Cross-Coupling Platforms Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & S...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Validation of Synthetic Routes to 3-(Oxetan-3-ylmethyl)azetidine: A Comparative Guide on sp³-sp³ Cross-Coupling Platforms
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Structural Clarification
In modern structure-based drug design, the incorporation of high-sp³ character motifs is a proven strategy to improve physicochemical properties. Oxetane and azetidine rings act as superior bioisosteres for gem-dimethyl and secondary amine groups, drastically enhancing aqueous solubility, metabolic stability, and three-dimensionality[1][2]. The fusion of these two motifs into a single building block—3-(Oxetan-3-ylmethyl)azetidine —creates a highly desirable, rigid scaffold.
A Critical Note on Structural Symmetry and "Enantiopurity"
Before evaluating synthetic platforms, we must address a common structural misconception. While this complex, sp³-rich scaffold is frequently queried as "enantiopure" in discovery pipelines, 3-(Oxetan-3-ylmethyl)azetidine possesses an internal plane of symmetry (σ) passing through the heteroatoms and the C3 carbons of both rings[3]. Consequently, it is an achiral meso-like molecule. Therefore, "validation of enantiopurity" functionally translates to the validation of absolute chemical purity —specifically, the rigorous exclusion of regioisomers and homocoupled dimers that intrinsically plague C(sp³)-C(sp³) bond formations[4].
Comparative Analysis: Photoredox CEC vs. Traditional Negishi
The formation of C(sp³)-C(sp³) bonds has historically been a bottleneck due to unwanted β-hydride elimination and sluggish reductive elimination from dialkyl metal complexes[5]. In this guide, we objectively compare the performance of a modern Dual Metallaphotoredox Cross-Electrophile Coupling (CEC) Platform against the Traditional Organozinc (Negishi) Route .
Quantitative Performance Data
Table 1: Performance Comparison for the Synthesis of 3-(Oxetan-3-ylmethyl)azetidine
The traditional Negishi approach requires the pre-formation of an (oxetan-3-ylmethyl)zinc(II) iodide reagent. This sp³-rich organometallic species is highly moisture-sensitive and prone to decomposition, leading to poor reproducibility and high levels of homocoupling.
Conversely, the Metallaphotoredox CEC platform utilizes two bench-stable, unactivated alkyl halides: N-Boc-3-iodoazetidine and 3-(iodomethyl)oxetane. By merging a nickel cross-coupling cycle with an iridium photocatalytic cycle, the system generates alkyl radicals sequentially[4][6]. The kinetic matching of the electrophilic azetidinyl radical with the nucleophilic oxetanyl radical minimizes homocoupling, driving the reaction toward the desired heterodimer[6].
Mechanistic Pathway Visualization
Caption: Dual Metallaphotoredox Catalytic Cycle for sp³-sp³ Cross-Electrophile Coupling.
Experimental Protocols: Self-Validating Workflows
As an application scientist, I design protocols that are not merely lists of instructions, but self-validating workflows where the chemistry provides real-time feedback on its own integrity.
Step 1: Reagent Preparation & Catalyst Loading
Action: In an oven-dried 20 mL vial, combine NiCl2·glyme (10 mol%), dtbbpy ligand (10 mol%), and the photocatalyst Ir[dF(CF3)ppy]2(dtbbpy)PF6 (2 mol%).
Causality: The bidentate dtbbpy ligand is critical; its steric bulk prevents the precipitation of inactive "nickel black" and accelerates the challenging reductive elimination of the two sp³ fragments, outcompeting unwanted β-hydride elimination[5].
Step 2: Substrate & Reductant Addition
Action: Add N-Boc-3-iodoazetidine (1.0 equiv, limiting reagent) and 3-(iodomethyl)oxetane (1.5 equiv). Add tris(trimethylsilyl)silane (TTMSS, 2.0 equiv) and anhydrous DMA (0.1 M).
Causality: We use an excess of the primary oxetanyl iodide because it has a slightly higher propensity for homocoupling. TTMSS is selected over zinc dust as the terminal reductant because it provides a homogeneous, mild single-electron transfer (SET) source that prevents the over-reduction (dehalogenation) of the starting materials[5].
Step 3: Degassing & Irradiation
Action: Sparge the solution with Argon for 15 minutes, seal, and irradiate with a 450 nm blue LED for 18 hours at 25 °C.
Causality: Rigorous deoxygenation is non-negotiable. O₂ rapidly quenches the *Ir(III) excited state and irreversibly oxidizes the active Ni(0) species, halting the catalytic cycle.
Step 4: Self-Validating Quality Control (QC)
Action: At 18 hours, withdraw a 50 µL aliquot, dilute with EtOAc, filter through a short silica plug, and analyze via GC-MS.
Validation: This is the self-validation checkpoint. Calculate the peak area ratio of the cross-coupled product (m/z 227 for Boc-protected) to the oxetane homodimer (1,2-bis(oxetan-3-yl)ethane). A successful catalytic turnover will yield a ratio of >15:1. A ratio <5:1 indicates poor kinetic matching, alerting the scientist to ligand degradation or insufficient light penetration.
Step 5: Deprotection
Action: Treat the purified intermediate with 20% TFA in DCM for 2 hours at room temperature to yield the final 3-(Oxetan-3-ylmethyl)azetidine as a TFA salt[3].
A Comparative Guide to the In Vitro and In Vivo Evaluation of 3-(Oxetan-3-ylmethyl)azetidine Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of novel chemical scaffolds is paramount in the quest for safer and more effective therapeutics. Among the saturated heterocycl...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the strategic incorporation of novel chemical scaffolds is paramount in the quest for safer and more effective therapeutics. Among the saturated heterocycles that have garnered significant interest are azetidine and oxetane moieties. Their unique three-dimensional structures can impart favorable physicochemical properties, such as improved solubility, metabolic stability, and cell permeability, while also providing new vectors for interacting with biological targets.[1] This guide provides a comprehensive overview of the in vitro and in vivo comparative evaluation of a hybrid scaffold, 3-(Oxetan-3-ylmethyl)azetidine derivatives. While direct comparative data for this specific chemical class is emerging, this document will establish a robust framework for their assessment, drawing upon established methodologies and data from closely related analogs.
The Rationale for Combining Azetidine and Oxetane Moieties
The 3-(Oxetan-3-ylmethyl)azetidine core brings together two distinct four-membered heterocyclic rings. The azetidine ring, a nitrogen-containing heterocycle, can serve as a versatile pharmacophore, influencing the polarity, basicity, and overall conformation of a molecule.[2][3] The oxetane ring, with its oxygen atom, is often employed as a bioisosteric replacement for carbonyl groups or gem-dimethyl groups, offering a way to modulate polarity and reduce metabolic liabilities.[4] The combination of these two motifs in a single scaffold presents a unique opportunity to fine-tune drug-like properties and explore novel chemical space.
In Vitro Evaluation: The First Tier of Assessment
The initial characterization of novel 3-(Oxetan-3-ylmethyl)azetidine derivatives begins with a battery of in vitro assays. These experiments are designed to assess the intrinsic properties of the compounds, their interaction with the desired biological target, and their potential for off-target effects and liabilities.
Target Engagement and Potency
The primary goal is to determine if the synthesized derivatives interact with the intended biological target and to quantify their potency. The choice of assay is target-dependent.
Table 1: Representative In Vitro Target Engagement Assays
Target Class
Assay Type
Key Parameters Measured
Example
Enzymes
Biochemical Assay
IC50 (half-maximal inhibitory concentration)
A fluorescence-based assay to measure the inhibition of a target kinase.
G-Protein Coupled Receptors (GPCRs)
Radioligand Binding Assay
Ki (inhibition constant)
Competition binding assay using a radiolabeled ligand for the target receptor.
Ion Channels
Electrophysiology (Patch Clamp)
IC50, EC50 (half-maximal effective concentration)
Measurement of ion flow through a specific channel in the presence of the test compound.
Nuclear Receptors
Reporter Gene Assay
EC50
A cell-based assay where the activation of the receptor drives the expression of a reporter gene.
Reagent Preparation : Prepare assay buffer, kinase solution, substrate solution (e.g., a fluorescently labeled peptide), and ATP solution.
Compound Dilution : Serially dilute the 3-(Oxetan-3-ylmethyl)azetidine derivatives in DMSO to create a concentration gradient.
Assay Plate Preparation : Add the diluted compounds to a 384-well microplate. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
Kinase Reaction : Add the kinase and substrate to the wells. Initiate the reaction by adding ATP.
Incubation : Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
Signal Detection : Stop the reaction and measure the fluorescence signal using a plate reader.
Data Analysis : Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
ADME and Toxicology Screening
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with its potential for toxicity, is crucial for identifying candidates with a higher probability of success in later stages.
Table 2: Key In Vitro ADME and Toxicology Assays
Parameter
Assay
Purpose
Solubility
Kinetic or Thermodynamic Solubility Assay
To determine the solubility of the compound in aqueous solutions.
Permeability
Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 Permeability Assay
To assess the ability of the compound to cross biological membranes.
Metabolic Stability
Liver Microsome Stability Assay or Hepatocyte Stability Assay
To evaluate the susceptibility of the compound to metabolism by liver enzymes.
CYP450 Inhibition
Cytochrome P450 Inhibition Assay
To identify potential drug-drug interactions by assessing the inhibition of major CYP enzymes.
Cytotoxicity
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
To determine the concentration at which the compound is toxic to cells.
hERG Liability
hERG Patch Clamp Assay
To assess the potential for cardiac toxicity by measuring the inhibition of the hERG potassium channel.
In Vivo Evaluation: Assessing Efficacy and Safety in a Biological System
Promising candidates from in vitro screening advance to in vivo studies to evaluate their efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) in a living organism.
Pharmacokinetics: What the Body Does to the Drug
Pharmacokinetic studies determine the fate of a drug candidate after administration.[5] These studies are essential for understanding the drug's exposure profile and for selecting appropriate dosing regimens for efficacy studies.
Table 3: Key Pharmacokinetic Parameters
Parameter
Description
Cmax
Maximum plasma concentration.
Tmax
Time to reach Cmax.
AUC
Area under the plasma concentration-time curve, representing total drug exposure.
t1/2
Half-life, the time it takes for the plasma concentration to decrease by half.
CL
Clearance, the volume of plasma cleared of the drug per unit time.
Vd
Volume of distribution, the apparent volume into which the drug distributes in the body.
F%
Bioavailability, the fraction of the administered dose that reaches systemic circulation.
Experimental Protocol: Mouse Pharmacokinetic Study
Animal Acclimation : Acclimate male C57BL/6 mice for at least one week before the study.
Compound Formulation : Formulate the 3-(Oxetan-3-ylmethyl)azetidine derivative in a suitable vehicle (e.g., saline, PEG400).
Dosing : Administer the compound to groups of mice via intravenous (IV) and oral (PO) routes at a specific dose.
Plasma Preparation : Process the blood samples to obtain plasma.
Bioanalysis : Quantify the concentration of the compound in the plasma samples using a validated analytical method, such as LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
Data Analysis : Use pharmacokinetic software to calculate the PK parameters listed in Table 3.
Pharmacodynamics and Efficacy: What the Drug Does to the Body
Pharmacodynamic studies link drug exposure to the biological response.[6] Efficacy studies are conducted in relevant animal models of the disease to determine if the drug candidate has the desired therapeutic effect.
Workflow for an Efficacy Study
Caption: A typical workflow for an in vivo efficacy study.
Data Interpretation and Candidate Selection
The ultimate goal of this comprehensive in vitro and in vivo comparison is to identify a lead candidate with a balanced profile of potency, selectivity, drug-like properties, and a favorable safety margin. The data from all studies must be integrated to make an informed decision. For example, a highly potent compound with poor metabolic stability may be a less attractive candidate than a moderately potent compound with excellent pharmacokinetics.
Future Directions
The exploration of 3-(Oxetan-3-ylmethyl)azetidine derivatives is a promising avenue in medicinal chemistry. As more data on this specific scaffold becomes available, it will be possible to build more detailed structure-activity relationships (SAR) and structure-property relationships (SPR). This will enable the rational design of new derivatives with improved therapeutic potential. The continued development of in silico predictive models will also aid in prioritizing the synthesis and testing of the most promising compounds.
References
Synthesis, Characterization & Biological Evaluation of Some Azetidine Derivatives. (2015).
Ubeika, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. [Link]
Ubeika, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed. [Link]
Comparative Analysis of 3-(2-Ethylphenyl)azetidine: In Vitro and In Vivo Studies. Benchchem.
Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
Ding, X., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry.
Editorial on Special Issue “Pharmacokinetics, Pharmacodynamics, and Drug Interactions”. (2025). MDPI.
Exploration of Oxetanes and Azetidines in Structure-Based Drug Design. (2025). ResearchGate. [Link]
In vitro ADME Screening Instead of in vivo Studies in Preclinical Safety. (2020). Journal of Pharmaceutical Sciences & Research.
Ubeika, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. ResearchGate. [Link]
Pharmacokinetics , Pharmacodynamics , and Pharmacogenomics. Semantic Scholar.
Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxid
Pharmacokinetics and Pharmacodynamics.
Oxetanes in Drug Discovery Campaigns. (2023). Journal of Medicinal Chemistry.
Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of Remimazolam. (2025).
The role of pharmacokinetics and pharmacodynamics in clinical anaesthesia practice. (2020). University of Groningen Research Portal.